Pseudane IX
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-nonyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXDNYRUZGPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431883 | |
| Record name | 2-Nonylquinolin-4(1h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55396-45-7, 2503-81-3 | |
| Record name | 2-Nonyl-4(1H)-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55396-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonylquinolin-4(1h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Structure and Anti-HCV Potential of Pseudane IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudane IX, chemically known as 2-nonyl-4-quinolone, is a naturally occurring quinolone derivative first isolated from Pseudomonas aeruginosa. It has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial and notable antiviral properties. This technical guide provides an in-depth overview of the core structure of this compound, its synthesis, and its mechanism of action as a potential inhibitor of the Hepatitis C Virus (HCV).
Chemical Structure and Properties
This compound belongs to the 2-alkyl-4-quinolone (AHQ) family of compounds. Its structure is characterized by a quinolone core substituted with a nonyl group at the 2-position. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-nonylquinolin-4(1H)-one | |
| Molecular Formula | C₁₈H₂₅NO | |
| Molecular Weight | 271.40 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 136-138 °C |
Synthesis of this compound
A concise and efficient four-step synthesis for this compound has been developed, starting from 3-oxododecanoic acid phenylamide. This method offers a high overall yield and involves a single chromatographic purification step.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Condensation to form β-enamino amide
-
3-oxododecanoic acid phenylamide is condensed with ethylamine to yield the corresponding enamine.
Step 2: Acylation
-
The resulting enamine is directly acylated with 2-nitrobenzoyl chloride to produce the α-C-acylated β-enamino amide intermediate.
Step 3: Decarbamoylation
-
The intermediate from step 2 is treated with neat polyphosphoric acid (H₃PO₄) at 60°C for 2 hours to yield the β-enamino ketone.[1]
Step 4: Reductive Cyclization
-
The β-enamino ketone undergoes reduction of the nitro group using zinc dust in a mixture of dichloromethane (CH₂Cl₂) and acetic acid (HOAc) at room temperature overnight. This is followed by spontaneous cyclization to afford this compound.[1]
Caption: Synthetic pathway of this compound.
Anti-Hepatitis C Virus (HCV) Activity
This compound has demonstrated potent antiviral activity against the Hepatitis C virus.[2] Mode-of-action studies have revealed that it inhibits HCV at the post-entry step, leading to a decrease in HCV RNA replication and viral protein synthesis.[2][3]
Mechanism of Action: Inhibition of NS5B Polymerase
The primary target of this compound in the HCV life cycle is believed to be the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[4][5] This enzyme is essential for the replication of the viral RNA genome.[4][5] By inhibiting NS5B, this compound effectively halts the synthesis of new viral RNA, thereby preventing the propagation of the virus. Quinolone compounds have been reported to act as non-nucleoside inhibitors of HCV NS5B polymerase by binding to an allosteric site on the enzyme.[3]
Caption: Inhibition of HCV replication by this compound.
Experimental Protocol: HCV Replicon Assay
The anti-HCV activity of this compound can be quantified using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon containing a reporter gene, such as luciferase.[1][6]
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
This compound stock solution in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the spectroscopic characterization and biological activity of this compound.
Table 1: Spectroscopic Data for this compound[1]
| Spectroscopic Method | Key Signals |
| ¹H-NMR (400 MHz, CDCl₃) | δ 12.33 (s, 1H), 8.44 (dd, J = 8.2, 1.2 Hz, 1H), 7.63 (ddd, J = 8.5, 7.0, 1.5 Hz, 1H), 7.53 (d, J = 8.5 Hz, 1H), 7.37 (ddd, J = 8.2, 7.0, 1.1 Hz, 1H), 6.26 (s, 1H), 2.76 (t, J = 7.8 Hz, 2H), 1.79 (p, J = 7.7 Hz, 2H), 1.42 – 1.20 (m, 12H), 0.88 (t, J = 6.9 Hz, 3H) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 178.6, 153.2, 141.2, 131.9, 125.1, 123.8, 118.6, 115.6, 109.4, 38.3, 31.8, 29.4, 29.3, 29.2, 28.9, 22.6, 14.1 |
| HRMS (ESI+) | m/z [M+H]⁺ calcd for C₁₈H₂₆NO⁺: 272.2009; found: 272.2005 |
Table 2: Anti-HCV Activity of this compound[2]
| Parameter | Value | Cell Line |
| IC₅₀ | 1.4 ± 0.2 µg/mL | Huh-7 |
| CC₅₀ | > 30 µg/mL | Huh-7 |
| Selectivity Index (SI) | > 21.4 |
Conclusion
This compound presents a promising scaffold for the development of novel anti-HCV agents. Its well-defined structure, efficient synthesis, and clear mechanism of action targeting the essential viral enzyme NS5B polymerase make it an attractive candidate for further investigation and optimization. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug discovery.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NS5B RNA-dependent RNA polymerase for anti-HCV chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Pseudane IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of Pseudane IX, a quinolinone alkaloid with significant antiviral properties. This document details the experimental protocols for its extraction and purification, presents quantitative data in a structured format, and includes diagrams to illustrate key processes.
Natural Sources of this compound
This compound is a naturally occurring alkaloid that has been isolated from both plant and bacterial sources. The primary and most extensively documented botanical source is the leaves of Ruta angustifolia, a plant in the Rutaceae family.[1][2][3] This plant has been traditionally used in some cultures to treat liver ailments, which aligns with the modern discovery of this compound's anti-Hepatitis C virus (HCV) activity.[1]
Isolation of this compound from Ruta angustifolia
The isolation of this compound from the leaves of Ruta angustifolia is a multi-step process involving solvent extraction followed by chromatographic purification. The overall workflow is designed to separate this compound from a complex mixture of other phytochemicals.
The following diagram illustrates the general workflow for the isolation and purification of this compound from Ruta angustifolia leaves.
Caption: Experimental workflow for the isolation of this compound.
2.2.1. Plant Material and Extraction
-
Plant Material Preparation: The leaves of Ruta angustifolia are collected and air-dried at room temperature, protected from direct sunlight. The dried leaves are then pulverized into a fine powder.
-
Solvent Extraction: The powdered leaves are subjected to maceration with dichloromethane for a period of three days. This process is repeated to ensure exhaustive extraction.
-
Concentration: The resulting filtrate is concentrated under reduced pressure to yield the dichloromethane crude extract.
2.2.2. Chromatographic Purification
-
Open Column Chromatography: The dichloromethane crude extract is subjected to open column chromatography over silica gel.
-
Fraction Collection: Fractions are collected and their anti-HCV activity is assessed. A particularly potent fraction, designated as fraction 4, has been identified in previous studies.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fraction is further purified by preparative HPLC. A C18 reverse-phase column is typically used for the separation of quinoline alkaloids. The mobile phase generally consists of a gradient of acetonitrile and water, often with an acidic modifier like formic acid to improve peak shape.
The structure of the isolated this compound is confirmed using spectroscopic methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.
Quantitative Data
The following tables summarize the quantitative data associated with the isolation and activity of this compound.
Table 1: Yield of this compound and Other Compounds from Ruta angustifolia
| Compound | Yield (mg) | Molecular Formula |
| This compound | 3.7 | C18H26ON |
| Chalepin | 100.7 | C14H12O3 |
| Arborinine | 28.7 | C16H15NO4 |
| Kokusaginine | 6.5 | C14H13NO4 |
| Scopoletin | 5.0 | C10H8O4 |
| γ-Fagarine | 3.0 | C13H11NO3 |
Data obtained from the isolation of compounds from a dichloromethane extract of Ruta angustifolia leaves.[1][2]
Table 2: Bioactivity of Ruta angustifolia Extracts and Isolated Compounds against HCV
| Sample | IC50 (µg/mL) |
| Dichloromethane Extract | 1.6 ± 0.3 |
| Fraction 4 (from open column chromatography) | 0.7 |
| This compound | 1.4 ± 0.2 |
| Chalepin | 1.7 ± 0.5 |
| Arborinine | 6.4 ± 0.7 |
| Kokusaginine | 6.4 ± 1.6 |
| γ-Fagarine | 20.4 ± 0.4 |
| Ribavirin (Positive Control) | 2.8 ± 0.4 |
IC50 values represent the concentration required to inhibit 50% of HCV replication.[1][3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the classification of this compound and its biological activity.
References
biosynthesis pathway of 2-nonyl-4-hydroxyquinoline
An In-depth Technical Guide to the Biosynthesis of 2-nonyl-4-hydroxyquinoline (NHQ)
Introduction
2-nonyl-4-hydroxyquinoline (NHQ), also known as 2-nonyl-4(1H)-quinolone, is a member of the 2-alkyl-4-hydroxyquinoline (AHQ) family of molecules utilized by the opportunistic human pathogen Pseudomonas aeruginosa.[1] These molecules are integral to the bacterium's quorum sensing (QS) network, a cell-to-cell communication system that coordinates gene expression and controls virulence, biofilm formation, and the production of secondary metabolites.[2][3] NHQ is the C9 congener of the well-studied 2-heptyl-4-hydroxyquinoline (HHQ) and functions as a signaling molecule that can activate the transcriptional regulator PqsR, thereby influencing the expression of numerous virulence factors.[2] Understanding the NHQ biosynthetic pathway is critical for the development of novel anti-virulence strategies targeting P. aeruginosa infections.
Core Biosynthesis Pathway
The biosynthesis of NHQ is orchestrated by enzymes encoded by the pqsABCDE operon. The pathway initiates from anthranilic acid, a product of the chorismate pathway, and involves a "head-to-head" condensation with a β-keto fatty acid.[4][5] For NHQ, the specific fatty acid precursor is β-ketododecanoic acid (a C12 fatty acid), which provides the nonyl (C9) side chain.[6]
The key enzymatic steps are as follows:
-
Activation of Anthranilate : The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid by coupling it to coenzyme A (CoA) to form anthraniloyl-CoA.[7][8] This is the first committed step in the pathway.
-
Condensation Reaction : PqsD, a β-ketoacyl-ACP synthase III (FabH) homolog, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to yield the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[2]
-
Formation of the Quinolone Ring : The PqsB and PqsC proteins, which form a stable heterodimer, along with PqsD, are required for the subsequent condensation of 2-ABA with a β-keto fatty acid (β-ketododecanoic acid for NHQ) to form the final 2-nonyl-4-hydroxyquinoline product.[7][9]
-
Role of PqsE : PqsE functions as a pathway-specific thioesterase that hydrolyzes 2-ABA-CoA to 2-aminobenzoylacetate (2-ABA), a key precursor for AHQ synthesis.[7][9] While PqsE is part of the operon, its thioesterase activity can be partially compensated for by other enzymes, meaning a pqsE deletion does not completely abolish AHQ production.[9]
Caption: Biosynthesis pathway of 2-nonyl-4-hydroxyquinoline (NHQ).
Quantitative Data
Quantitative analysis of the NHQ biosynthetic pathway provides insights into enzyme efficiency and in vivo relevance. While specific kinetic data for NHQ synthesis is limited, the parameters for the closely related HHQ synthesis by PqsD are well-characterized and serve as a strong proxy.
Table 1: Kinetic Parameters for PqsD in HHQ Biosynthesis Data serves as a proxy for the NHQ pathway mechanism.
| Substrate | Kм (μM) | Kᴅ (μM) | Method | Source |
| Anthraniloyl-CoA (ACoA) | 0.875 ± 0.140 | 1.08 | UHPLC-MS/MS, SPR | [10] |
| β-Ketodecanoic Acid (βK) | 1300 ± 158 | 2950 | UHPLC-MS/MS, SPR | [10] |
| (SPR: Surface Plasmon Resonance) |
Table 2: In Vivo Concentrations of NHQ in Clinical Samples from Cystic Fibrosis Patients
| Sample Type | Median Concentration | Range | Source |
| Sputum | 130 pmol g⁻¹ | 0 - 2,800 pmol g⁻¹ | [11] |
| Plasma | 0 pmol l⁻¹ | 0 - 1,200 pmol l⁻¹ | [11] |
| Urine | 0 pmol l⁻¹ | 0 - 1,100 pmol l⁻¹ | [11] |
Experimental Protocols
Elucidating the NHQ biosynthesis pathway relies on precise experimental methodologies. Below are protocols for a key enzyme assay and product analysis.
Protocol 1: PqsD Enzyme Kinetic Assay (Adapted from HHQ Synthesis)
This protocol, based on the method by Pistorius et al., measures the formation of the quinolone product catalyzed by PqsD using UHPLC-MS/MS.[10]
-
Enzyme Preparation : Purify recombinant PqsD protein. Prepare a stock solution in a buffer of 50 mM MOPS, pH 7.0, with 0.016% (v/v) Triton X-100.
-
Reaction Setup :
-
Perform reactions in a 96-well microtiter plate.
-
Pre-incubate 0.8 μM of purified PqsD for 5 minutes at 37°C in the reaction buffer.
-
Initiate the reaction by adding the substrates: Anthraniloyl-CoA (ACoA) and the β-keto acid. For kinetic analysis, vary the concentration of one substrate while keeping the other saturated (e.g., ACoA: 2–40 μM; β-ketododecanoic acid: 240–4000 μM).
-
The final reaction volume is typically 55-60 µL.
-
-
Incubation and Termination :
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis :
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) to quantify the amount of NHQ produced.
-
Calculate kinetic parameters (Kм and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression.
-
Protocol 2: Extraction and Analysis of AHQs by Thin-Layer Chromatography (TLC)
This method is suitable for the qualitative and semi-quantitative analysis of AHQs from bacterial cultures.[6][12]
-
Sample Preparation :
-
Grow P. aeruginosa cultures in a suitable medium (e.g., PPGAS) to the stationary phase.
-
Acidify the cell-free culture supernatant to a pH of 2 with HCl.
-
-
Solvent Extraction :
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure or nitrogen stream.
-
Resuspend the dried extract in a small, known volume of methanol or ethyl acetate.
-
-
TLC Analysis :
-
Spot the resuspended extract onto a Silica Gel 60 F254 TLC plate alongside synthetic NHQ and HHQ standards.
-
Develop the chromatogram using a solvent system such as tert-butyl methyl ether-n-hexane (10:1).[6]
-
Visualize the separated compounds under UV light (254 nm and 365 nm). AHQs typically appear as fluorescent spots.
-
Compare the Rf (retention factor) values of the spots from the extract to those of the standards for identification.
-
Caption: Workflow for a PqsD enzyme kinetic assay.
Conclusion
The biosynthesis of 2-nonyl-4-hydroxyquinoline is a well-defined enzymatic cascade central to quorum sensing in P. aeruginosa. The pathway, dependent on the PqsA, PqsB, PqsC, and PqsD enzymes, converts anthranilic acid and a C12 β-keto fatty acid into the NHQ signal molecule. The essentiality of this pathway for virulence makes its constituent enzymes, particularly PqsA and PqsD, prime targets for the development of novel therapeutics aimed at disarming the pathogen rather than killing it, thereby reducing the selective pressure for antibiotic resistance. Further research into the specific regulation and substrate acquisition for this pathway will continue to illuminate new avenues for anti-infective drug development.
References
- 1. P. aeruginosa Metabolome Database: 2-nonyl-4-hydroxyquinoline (NHQ) (PAMDB100073) [pseudomonas.umaryland.edu]
- 2. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [mdpi.com]
- 3. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic pathway of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of HHQ biosynthesis: molecular dynamics simulations, enzyme kinetic and surface plasmon resonance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosensor-based assays for PQS, HHQ and related 2-alkyl-4-quinolone quorum sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudane IX: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudane IX, also known as 2-nonyl-4-quinolone, is a naturally occurring quinolone alkaloid with significant biological activities.[1] Initially isolated from Pseudomonas aeruginosa, it has since been identified in other bacteria and plants. This compound has garnered considerable interest in the scientific community due to its potent antiviral properties, particularly against the Hepatitis C virus (HCV), as well as its antibacterial and quorum sensing activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its mechanism of action.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. A summary of these properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2-nonylquinolin-4(1H)-one | PubChem |
| Synonyms | This compound, 2-nonyl-4-hydroxyquinoline, NHQ | P. aeruginosa Metabolome Database[2] |
| Molecular Formula | C₁₈H₂₅NO | PubChem |
| Molecular Weight | 271.4 g/mol | PubChem |
| Appearance | Off-white solid | P. aeruginosa Metabolome Database[2] |
| Melting Point | 130 - 132 °C | HMDB |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in DMSO (15 mg/ml), DMF (30 mg/ml), Ethanol (30 mg/ml) | Cayman Chemical[3] |
| Water Solubility | 2.1 mg/L (Predicted) | P. aeruginosa Metabolome Database[2] |
| logP (XLogP3) | 5.4 | PubChem |
| pKa | Not available | |
| UV max | 213, 236, 316, 328 nm | Cayman Chemical[3] |
Experimental Protocols
Accurate characterization of this compound is essential for research and development. The following section details the methodologies for key experiments.
Workflow for Characterization of this compound
Caption: General workflow for the extraction, purification, and characterization of this compound.
Melting Point Determination
Objective: To determine the melting point of solid this compound as an indicator of purity.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of purified this compound
-
Spatula
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 110°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2).
-
The melting point range is reported as T1-T2. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes
Procedure:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube using a pipette with a cotton plug to filter out any particulate matter.
-
Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For quantitative ¹³C NMR, a gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (NOE).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
This compound sample
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. ESI is a soft ionization technique suitable for determining the molecular ion peak ([M+H]⁺ or [M-H]⁻). EI will lead to more extensive fragmentation.
-
For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a this compound sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (HPLC grade), with an optional modifier like formic acid or trifluoroacetic acid.
-
This compound sample
-
Solvent for sample dissolution (e.g., mobile phase)
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Set up the HPLC system. A typical method would involve a gradient elution, for example, starting with a lower concentration of acetonitrile and increasing it over time.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 236 nm or 316 nm).
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram. The retention time of the main peak should correspond to that of a pure standard.
-
The purity of the sample can be calculated from the peak area of this compound relative to the total area of all peaks in the chromatogram.
Mechanism of Action and Signaling Pathways
This compound has demonstrated significant antiviral activity against the Hepatitis C virus. Its primary mechanism of action is the inhibition of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase.[4] This enzyme is essential for the replication of the viral RNA genome.
This compound acts as a non-nucleoside inhibitor (NNI) of NS5B.[5] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, non-nucleoside inhibitors bind to allosteric sites on the NS5B enzyme.[5] This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA replication at a post-entry step.
HCV Replication and Inhibition by this compound
Caption: Simplified signaling pathway of HCV replication and the inhibitory action of this compound on the NS5B polymerase.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly as an antiviral agent. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its characterization. The elucidation of its mechanism of action as a non-nucleoside inhibitor of HCV NS5B polymerase opens avenues for the development of novel antiviral drugs. Further research into its structure-activity relationships and formulation development is warranted to fully explore its clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. P. aeruginosa Metabolome Database: 2-nonyl-4-hydroxyquinoline (NHQ) (PAMDB100073) [pseudomonas.umaryland.edu]
- 3. researchgate.net [researchgate.net]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
Pseudane IX: A Technical Guide to its Anti-HCV Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pseudane IX, a quinolone alkaloid isolated from Ruta angustifolia, against the Hepatitis C Virus (HCV). The document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the proposed antiviral pathways.
Core Mechanism of Action: Post-Entry Inhibition of HCV Replication
This compound demonstrates potent antiviral activity against Hepatitis C Virus primarily by disrupting the viral life cycle at a post-entry stage.[1][2][3] This indicates that the compound does not prevent the virus from entering the host cell but rather interferes with subsequent critical processes required for viral propagation. Mode-of-action analyses have revealed that this compound effectively inhibits both HCV RNA replication and the synthesis of viral proteins.[1][3]
As a quinolone, it is hypothesized that this compound may exert its inhibitory effects on the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[2][4] Quinolone compounds have been reported to act as inhibitors of HCV NS5B by binding to allosteric sites on the protein.[2][4] However, direct enzymatic assays confirming this compound's interaction with NS5B have not been detailed in the reviewed literature.
Quantitative Efficacy Data
This compound has shown strong anti-HCV activity, with a 50% inhibitory concentration (IC₅₀) of 1.4 ± 0.2 μg/ml, which is more potent than the widely used antiviral drug ribavirin (IC₅₀ of 2.8 ± 0.4 μg/ml).[1][5][6] The compound exhibits this activity without apparent cytotoxicity at effective concentrations.[1]
Further studies to delineate the specific stage of inhibition have yielded the following comparative IC₅₀ values:
| Treatment Stage | This compound IC₅₀ (μg/ml) | Chalepin IC₅₀ (μg/ml) |
| Entry Step | 11.5 ± 0.2 | 26.7 ± 1.3 |
| Post-Entry Step | 3.0 ± 0.9 | 5.2 ± 0.7 |
| Both Entry & Post-Entry | 1.4 ± 0.9 | 1.7 ± 0.5 |
Data sourced from mode-of-action analyses.[2][4]
Signaling and Logical Pathways
The following diagrams illustrate the proposed mechanism of action of this compound within the context of the HCV life cycle and a generalized experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in the HCV life cycle.
Caption: General experimental workflow for evaluating this compound's anti-HCV activity.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the anti-HCV activity of this compound. These are based on standard methodologies in the field.
Cell Culture and HCV Infection
-
Cell Line: Human hepatoma cell lines that are permissive to HCV replication, such as Huh-7 and its derivatives, are typically used.
-
Virus Strain: A cell culture-adapted HCV strain (HCVcc), often of genotype 2a (like JFH-1), is used for infection studies.
-
Procedure:
-
Plate Huh-7 cells in appropriate culture vessels and grow to a desired confluency.
-
Infect the cells with HCVcc at a specific multiplicity of infection (MOI).
-
After an incubation period to allow for viral entry, the inoculum is removed, and the cells are washed.
-
Fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO) is added.
-
The cells are incubated for a defined period (e.g., 48-72 hours) before analysis.
-
HCV Replicon Assay
This assay is crucial for studying HCV RNA replication independent of viral entry.
-
Replicon Cells: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Procedure:
-
Seed the HCV replicon cells in 96-well plates.
-
Treat the cells with serial dilutions of this compound.
-
After a 72-hour incubation, cell viability can be assessed (e.g., using a CellTiter-Glo assay).
-
Luciferase activity, which correlates with HCV replication, is measured using a luminometer.
-
The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated to determine the selectivity index (CC₅₀/EC₅₀).
-
Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA
This method quantifies the level of viral RNA to directly assess the impact on replication.
-
Procedure:
-
Following treatment of HCV-infected or replicon cells with this compound, total RNA is extracted from the cells.
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using an HCV-specific primer.
-
The cDNA is then used as a template for real-time PCR with primers and a probe specific to a conserved region of the HCV genome (e.g., the 5' untranslated region).
-
The level of HCV RNA is quantified relative to an internal control (e.g., a housekeeping gene like GAPDH) and compared between treated and untreated cells.
-
Western Blotting for HCV Protein Synthesis
This technique is used to measure the levels of specific viral proteins.
-
Procedure:
-
After treating HCV-infected or replicon cells with this compound, total protein is extracted.
-
Protein concentrations are determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for HCV proteins (e.g., NS3, NS5A, or Core).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).
-
References
- 1. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus Translation Preferentially Depends on Active RNA Replication | PLOS One [journals.plos.org]
- 3. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. RNA Replication - HCV Life Cycle - Hepatitis C Online [hepatitisc.uw.edu]
- 6. mdpi.com [mdpi.com]
The Biological Activity of Pseudane IX: A Technical Guide for Researchers
Executive Summary
Pseudane IX, a 2-nonyl-4-quinolone alkaloid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Initially isolated from Pseudomonas aeruginosa, this compound has since been identified in various other bacterial species and even in some plants of the Rutaceae family.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and development. The activities covered include its notable antiviral effects against Hepatitis C virus (HCV), antibacterial properties, antiprotozoal activity against Plasmodium falciparum, and its ability to inhibit biofilm formation and swarming motility in various microorganisms.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of new therapeutic agents. Its reported activities include:
-
Antiviral Activity: Demonstrates potent inhibition of Hepatitis C virus replication.[1][2]
-
Antibacterial Activity: Shows activity against a range of bacterial strains.[1][3]
-
Antiprotozoal Activity: Active against the malaria parasite Plasmodium falciparum.[4]
-
Biofilm Inhibition: Prevents the formation of Candida albicans biofilms.[1]
-
Swarming Motility Inhibition: Inhibits the swarming motility of Bacillus atrophaeus.[1][5]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.
Table 1: Antiviral Activity of this compound against Hepatitis C Virus (HCV)
| Compound | 50% Inhibitory Concentration (IC₅₀) | Cytotoxicity (CC₅₀) | Cell Line | Virus Strain | Reference |
| This compound | 1.4 ± 0.2 µg/mL | > 30 µg/mL | Huh-7.5 cells | J6/JFH1 | [2] |
| Ribavirin (Control) | 2.8 ± 0.4 µg/mL | Not Reported | Huh-7.5 cells | J6/JFH1 | [2] |
Table 2: Antibacterial Activity of this compound and its Analogs
| Compound | Test Organism | Method | Concentration | Inhibition Zone (mm) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 | Agar Diffusion | 100 µg/mL | - | [3] |
| This compound | Staphylococcus epidermidis ATCC 12228 | Agar Diffusion | 100 µg/mL | - | [3] |
| This compound | Enterococcus faecalis ATCC 29212 | Agar Diffusion | 100 µg/mL | - | [3] |
| This compound | Escherichia coli ATCC 25922 | Agar Diffusion | 100 µg/mL | - | [3] |
| This compound | Klebsiella pneumoniae ATCC 13883 | Agar Diffusion | 100 µg/mL | - | [3] |
| This compound | Pseudomonas aeruginosa ATCC 27853 | Agar Diffusion | 100 µg/mL | - | [3] |
| N-oxide of this compound (Positive Control) | Staphylococcus aureus ATCC 25923 | Agar Diffusion | 100 µg/mL | 20 | [3] |
Note: The original study stated that this compound showed no significant antibacterial activity at the tested concentration, while its N-oxide and other synthetic analogs did.[3]
Table 3: Antiprotozoal Activity of 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) - A Close Analog of this compound
| Compound | 50% Inhibitory Concentration (IC₅₀) | Organism | Assay | Reference |
| HDQ | 14.0 ± 1.9 nM | Plasmodium falciparum | Fluorometric Assay | [4][6] |
| HDQ | 2.4 ± 0.3 nM | Toxoplasma gondii | Vacuole Size Growth Assay | [4][6] |
| HDQ | 3.7 ± 1.4 nM | Toxoplasma gondii | Beta-galactosidase Activity Assay | [4][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-Hepatitis C Virus (HCV) Activity Assay
Reference: Wahyuni et al., 2014, Fitoterapia[2][7]
-
Cell Line and Virus:
-
Human hepatoma cell line Huh-7.5 was used.
-
The HCV strain used was J6/JFH1.
-
-
Methodology:
-
Cell Culture: Huh-7.5 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
-
Infection: Cells were seeded in 24-well plates and infected with the HCV J6/JFH1 virus at a specific multiplicity of infection (e.g., MOI = 2).
-
Treatment: Immediately after infection, cells were treated with various concentrations of this compound.
-
Incubation: The treated and control cells were incubated for a period of 48-72 hours.
-
Quantification of HCV RNA: Total RNA was extracted from the cells, and the level of HCV RNA was quantified using real-time quantitative reverse transcription PCR (qRT-PCR). The results were normalized to the expression of a housekeeping gene, such as GAPDH.
-
Quantification of Viral Protein: Cell lysates were subjected to immunoblotting (Western blot) analysis to determine the levels of HCV proteins, such as NS3.
-
Cytotoxicity Assay: The cytotoxicity of this compound on Huh-7.5 cells was determined using a standard method like the MTT assay to ensure that the observed antiviral activity was not due to cell death.
-
Antibacterial Agar Diffusion Assay
Reference: Angelov et al., 2024, Molecules[3][8]
-
Bacterial Strains:
-
Staphylococcus aureus ATCC 25923
-
Staphylococcus epidermidis ATCC 12228
-
Enterococcus faecalis ATCC 29212
-
Escherichia coli ATCC 25922
-
Klebsiella pneumoniae ATCC 13883
-
Pseudomonas aeruginosa ATCC 27853
-
-
Methodology:
-
Media Preparation: Mueller-Hinton agar plates were prepared.
-
Inoculum Preparation: A standardized inoculum of each bacterial strain (e.g., 0.5 McFarland standard) was prepared.
-
Plating: The surface of the agar plates was uniformly inoculated with the bacterial suspension using a sterile swab.
-
Application of Compound: Sterile paper discs (6 mm in diameter) were impregnated with a solution of this compound (e.g., 100 µg/mL in a suitable solvent like DMSO). The discs were then placed on the surface of the inoculated agar plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) was measured in millimeters.
-
Anti-Plasmodium falciparum Growth Assay
Reference: Nilsen et al., 2007, Antimicrobial Agents and Chemotherapy[4][6] (for the analog HDQ)
-
Parasite Strain:
-
Plasmodium falciparum (e.g., drug-sensitive strains).
-
-
Methodology:
-
Parasite Culture: P. falciparum was cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: A stock solution of the test compound was prepared and serially diluted.
-
Assay Setup: Synchronized ring-stage parasites were incubated with various concentrations of the test compound in 96-well plates.
-
Growth Measurement (Fluorometric Assay): After a 72-hour incubation, a DNA-intercalating dye (e.g., SYBR Green I) was added to the wells. The fluorescence intensity, which is proportional to the amount of parasitic DNA, was measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value was calculated by plotting the percentage of growth inhibition against the log of the drug concentration.
-
Candida albicans Biofilm Inhibition Assay
-
Fungal Strain:
-
Candida albicans (e.g., ATCC 90028).
-
-
Methodology:
-
Inoculum Preparation: C. albicans cells were grown in a suitable broth (e.g., Sabouraud Dextrose Broth) and then diluted to a standardized concentration in RPMI 1640 medium.
-
Assay Setup: The fungal cell suspension was added to the wells of a 96-well microtiter plate containing various concentrations of this compound.
-
Biofilm Formation: The plate was incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
Crystal Violet Staining: Non-adherent cells were washed away, and the remaining biofilm was stained with crystal violet. The stain was then solubilized, and the absorbance was measured to quantify the biofilm biomass.
-
XTT Reduction Assay: The metabolic activity of the cells within the biofilm was quantified using the XTT reduction assay, where the color change is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of biofilm inhibition was calculated relative to the untreated control.
-
Bacillus atrophaeus Swarming Motility Inhibition Assay
Reference: Reen et al., 2015, RSC Advances[9]
-
Bacterial Strain:
-
Bacillus atrophaeus.
-
-
Methodology:
-
Media Preparation: Swarm agar plates (e.g., LB medium with a lower concentration of agar, typically 0.5-0.7%) containing different concentrations of this compound were prepared.
-
Inoculation: A small volume of an overnight culture of B. atrophaeus was point-inoculated in the center of the swarm agar plates.
-
Incubation: The plates were incubated at a suitable temperature (e.g., 30-37°C) for 24-48 hours.
-
Measurement: The diameter of the bacterial swarm was measured. A reduction in the swarm diameter in the presence of this compound compared to the control indicates inhibition of swarming motility.
-
Mechanism of Action and Signaling Pathways
Antiviral Mechanism against HCV
This compound inhibits HCV replication at a post-entry step.[2][7] Time-of-addition experiments have shown that the compound is most effective when added after the virus has entered the host cell.[10] Further investigation revealed that this compound decreases the levels of both HCV RNA replication and the synthesis of viral proteins, such as the NS3 protein.[2][7] While the precise molecular target has not been definitively identified, it is hypothesized that this compound may interfere with the function of the viral RNA-dependent RNA polymerase (NS5B) or other components of the replication complex.
Caption: Post-entry inhibition of HCV by this compound.
Proposed Antiprotozoal Mechanism
The antiprotozoal activity of 2-alkyl-4-quinolones, such as the this compound analog HDQ, against P. falciparum is attributed to the inhibition of the mitochondrial electron transport chain.[4][6] Specifically, these compounds are high-affinity inhibitors of type II NADH dehydrogenases, enzymes that are present in the parasite but absent in mammalian cells, providing a basis for selective toxicity.[4][6] Inhibition of this enzyme disrupts the mitochondrial membrane potential, leading to parasite death.
Caption: Inhibition of P. falciparum's mitochondrial electron transport chain.
Experimental and logical Workflows
General Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of a natural product like this compound.
Caption: General workflow for screening the biological activity of this compound.
Conclusion and Future Directions
This compound is a versatile alkaloid with a range of promising biological activities. Its potent anti-HCV activity, coupled with its effects on bacteria, protozoa, and fungal biofilms, underscores its potential as a lead compound for the development of new anti-infective agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this field.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound for each of its biological activities.
-
Conducting structure-activity relationship (SAR) studies to synthesize more potent and selective analogs.
-
Evaluating the in vivo efficacy and safety of this compound and its derivatives in relevant animal models.
-
Investigating potential synergistic effects when combined with existing therapeutic agents.
The continued exploration of this compound and its analogs holds significant promise for addressing unmet medical needs in the fight against infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth inhibition of Toxoplasma gondii and Plasmodium falciparum by nanomolar concentrations of 1-hydroxy-2-dodecyl-4(1H)quinolone, a high-affinity inhibitor of alternative (type II) NADH dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Bacterial Swarming Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Inhibition of Toxoplasma gondii and Plasmodium falciparum by Nanomolar Concentrations of 1-Hydroxy-2-Dodecyl-4(1H)Quinolone, a High-Affinity Inhibitor of Alternative (Type II) NADH Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A structure activity-relationship study of the bacterial signal molecule HHQ reveals swarming motility inhibition in Bacillus atrophaeus - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00315F [pubs.rsc.org]
- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
The Discovery of Pseudane IX from Ruta angustifolia: A Technical Whitepaper on its Isolation, Characterization, and Anti-HCV Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Pseudane IX, a quinolinone alkaloid derived from the leaves of Ruta angustifolia. The document details the experimental protocols for its extraction and purification, summarizes its potent antiviral activity against the Hepatitis C Virus (HCV), and contextualizes its mechanism of action within the viral life cycle. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
Ruta angustifolia Pers., a plant from the Rutaceae family, has been traditionally used in some cultures for liver ailments.[1] Scientific investigation into its chemical constituents led to the isolation of several bioactive compounds, including the quinolinone alkaloid this compound.[1][2] This compound, also known as 2-nonyl-4(1H)-quinolone or 2-nonyl-4-hydroxyquinoline, has demonstrated significant antiviral properties, particularly against the Hepatitis C Virus, exhibiting greater potency in cell culture studies than the conventional antiviral drug, ribavirin.[2][3][4] This whitepaper consolidates the available scientific data on the discovery of this compound from this natural source.
Isolation and Structural Elucidation
This compound was isolated from the leaves of Ruta angustifolia through a bioactivity-guided fractionation process. The structural identity of the compound was confirmed through spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Experimental Protocol: Bio-guided Isolation of this compound
Plant Material and Extraction:
-
Plant Source: Leaves of Ruta angustifolia were collected from Lembang, West Java, Indonesia.[6]
-
Preparation: The collected leaves were dried at room temperature and then pulverized into a fine powder.
-
Successive Solvent Extraction: The powdered leaves underwent successive maceration (for 3 days) with solvents of increasing polarity: n-hexane, followed by dichloromethane, and finally methanol.[6] The dichloromethane extract was identified as having the most potent anti-HCV activity and was selected for further fractionation.[5]
Fractionation and Purification:
-
Open Column Chromatography: The crude dichloromethane extract was subjected to open column chromatography over silica gel. The column was eluted with a solvent gradient of increasing polarity to yield several fractions.
-
Bioactivity Screening: All fractions were screened for anti-HCV activity. Fraction 4 demonstrated the highest potency and was prioritized for further purification.[5]
-
High-Performance Liquid Chromatography (HPLC): The most active fraction was further purified using analytical and preparative HPLC to isolate the individual compounds.
-
Compound Identification: this compound was isolated as a pure compound (3.7 mg) and its structure was determined.[2] Other compounds isolated from the active fractions included chalepin, scopoletin, γ-fagarine, arborinine, and kokusaginine.[2]
Structural Characterization of this compound
The structure of the isolated compound was confirmed as this compound (2-nonyl-4(1H)-quinolone).
-
Molecular Formula: C₁₈H₂₅NO[2]
-
Molecular Weight: 271.4 g/mol
-
Spectroscopic Analysis: The definitive structure was elucidated using ¹H-NMR, ¹³C-NMR, and LC-MS analyses.[5] Note: The detailed spectral data (chemical shifts and coupling constants) from the original isolation study were not publicly available in the reviewed literature.
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of the Hepatitis C Virus in cell-based assays.
Quantitative Data on Anti-HCV Activity
The antiviral efficacy of this compound was quantified and compared with other isolated compounds and the standard drug, ribavirin. The cytotoxic concentration (CC50) was also determined to assess its therapeutic window.
| Compound/Drug | IC₅₀ (μg/mL) | IC₅₀ (μM) | CC₅₀ (μg/mL) | Selectivity Index (SI) |
| This compound | 1.4 ± 0.2[2][4] | 5.1 ± 0.2[2] | 26[3] | 18.6 |
| Chalepin | 1.7 ± 0.5[2][4] | - | >30 | >17.6 |
| Arborinine | 6.4 ± 0.7[4] | - | >30 | >4.7 |
| Kokusaginine | 6.4 ± 1.6[4] | - | >30 | >4.7 |
| γ-Fagarine | 20.4 ± 0.4[4] | - | >30 | >1.5 |
| Ribavirin (Control) | 2.8 ± 0.4[2][4] | - | >100 | >35.7 |
Table 1: In vitro anti-HCV activity and cytotoxicity of compounds isolated from Ruta angustifolia.
Mechanism of Action: Post-Entry Inhibition
Time-of-addition studies were conducted to pinpoint the stage of the HCV life cycle inhibited by this compound. These experiments revealed that the compound primarily acts at a post-entry step.
| Treatment Phase | IC₅₀ of this compound (μg/mL) |
| Entry Step | 11.5 ± 0.2 |
| Post-Entry Step | 3.0 ± 0.9 |
| Full-Time Treatment | 1.4 ± 0.9 |
Table 2: Mode-of-action analysis of this compound on HCV infection.
Further investigation showed that this compound treatment leads to a decrease in both HCV RNA replication and the synthesis of viral proteins, specifically the NS3 protein.[2][4]
Experimental Protocols for Bioassays
Cell Culture and Virus:
-
Cell Line: Huh7.5 cells, a human hepatoma cell line, were used for all antiviral and cytotoxicity assays.[5]
-
Virus Strain: The infectious HCV strain J6/JFH1 (genotype 2a) was used for infection studies.[5]
Anti-HCV Activity Assay:
-
Huh7.5 cells were seeded in 24-well plates.
-
Cells were infected with a mixture of the HCV J6/JFH1 virus and serial dilutions of the test compounds (or DMSO as a control).
-
After a 2-hour incubation period, the inoculum was removed, and the cells were washed.
-
Fresh culture medium containing the same concentration of the test compound was added, and the cells were incubated for an additional 46 hours.
-
Culture supernatants were collected, and the virus infectivity was titrated. The 50% inhibitory concentration (IC₅₀) was calculated.[5][6]
Mode-of-Action Assay:
-
Entry Inhibition: Cells were inoculated with a mixture of HCV and the test compound for 2 hours. The mixture was then removed and replaced with a compound-free medium for 46 hours.[6]
-
Post-Entry Inhibition: Cells were first inoculated with HCV for 2 hours in a compound-free medium. The inoculum was then removed and replaced with a medium containing the test compound for 46 hours.[5][6]
HCV RNA Quantification (Quantitative RT-PCR):
-
Total RNA was extracted from treated and untreated HCV-infected Huh7.5 cells using a ReliaPrep™ RNA Cell Miniprep System.[6]
-
The extracted RNA was reverse transcribed using a GoScript™ Reverse Transcription System.[5]
-
Quantitative PCR was then performed to determine the levels of HCV RNA, which were normalized to an internal control.
HCV Protein Analysis (Western Blot):
-
HCV-infected Huh7.5 cells were lysed, and total protein was quantified.
-
Proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]
-
The membrane was incubated with a primary antibody specific for the HCV NS3 protein. A primary antibody for GAPDH was used as a loading control.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection via an enhanced chemiluminescence (ECL) system.[6]
Cytotoxicity Assay:
-
The WST-1 assay was used to assess the cytotoxicity of the compounds on Huh7.5 cells after 48 hours of treatment. The 50% cytotoxic concentration (CC₅₀) was then determined.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound from Ruta angustifolia.
HCV Life Cycle and Site of Inhibition
Caption: The Hepatitis C Virus (HCV) life cycle and the inhibitory action of this compound.
Conclusion
The discovery of this compound from Ruta angustifolia highlights the value of natural products in the search for novel antiviral agents. Bioactivity-guided fractionation proved to be an effective strategy for identifying this potent anti-HCV compound. The detailed mode-of-action studies confirm that this compound inhibits the virus at the post-entry stage by disrupting RNA replication and viral protein synthesis. With an IC₅₀ value superior to that of ribavirin in the tested system and a reasonable selectivity index, this compound represents a promising lead compound for the development of new therapies for Hepatitis C. Further research, including in vivo efficacy studies and structural optimization, is warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones [mdpi.com]
- 4. Synthesis, crystal structure, and characterization of two metal-quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Pseudane IX: A Potential Modulator of Quinolone Signaling in Pseudomonas
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudane IX, a naturally occurring 2-nonyl-4-quinolone isolated from Pseudomonas aeruginosa, is emerging as a molecule of significant interest in the study of bacterial signaling and as a potential lead compound for novel antimicrobial agents. While its precise role in the intricate signaling networks of Pseudomonas is still under investigation, its structural similarity to the well-characterized Pseudomonas Quinolone Signal (PQS) suggests a potential role in modulating quorum sensing pathways. This technical guide provides a comprehensive overview of this compound, including its known biological activities, a detailed experimental protocol for its synthesis, and its putative role within the context of the PQS signaling cascade. The information is intended to serve as a valuable resource for researchers in microbiology, chemical biology, and drug discovery.
Introduction to this compound
This compound is a secondary metabolite produced by Pseudomonas aeruginosa.[1] Structurally, it belongs to the class of 2-alkyl-4-quinolones (AQs), which are known to play crucial roles in the cell-to-cell communication system, or quorum sensing (QS), of P. aeruginosa.[2] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and other collective behaviors.[2][3]
The biological activities of this compound are diverse and underscore its potential as a bioactive molecule. It has been reported to inhibit swarming motility in Bacillus atrophaeus, exhibit activity against Plasmodium falciparum, and hinder biofilm formation in Candida albicans.[1] Furthermore, it has demonstrated potent antiviral activity against the hepatitis C virus, even more so than the standard drug ribavirin.[1][4] While its direct antibacterial effect on Pseudomonas itself is not as extensively documented in the readily available literature, its N-oxide derivative is a known antibiotic.[1]
Quantitative Data on the Biological Activity of this compound
The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives. This information is crucial for researchers aiming to understand its potency and spectrum of activity.
| Compound | Biological Activity | Organism/System | IC₅₀ / Activity Metric | Reference |
| This compound | Anti-HCV Activity | Hepatitis C Virus (in cell culture) | 1.4 ± 0.2 µg/ml | [4] |
| Chalepin (co-isolated with this compound) | Anti-HCV Activity | Hepatitis C Virus (in cell culture) | 1.7 ± 0.5 µg/ml | [4] |
| Ribavirin (reference drug) | Anti-HCV Activity | Hepatitis C Virus (in cell culture) | 2.8 ± 0.4 µg/ml | [4] |
| This compound N-oxide (NQNO) | Antibacterial Activity | Staphylococcus aureus ATCC 25923 | Significant inhibition zone at 100 µg/mL | [1] |
| Novel Carboxamide Analogs of this compound | Antibacterial Activity | Staphylococcus aureus ATCC 25923 | Significant inhibition zone at 100 µg/mL | [1] |
The Putative Role of this compound in Pseudomonas Signaling: The PQS Pathway
Given that this compound is a 2-nonyl-4-quinolone, its most probable role in Pseudomonas signaling is as a modulator of the Pseudomonas Quinolone Signal (PQS) pathway. The PQS system is a key component of the quorum sensing network in P. aeruginosa and is intricately linked with other QS systems like the las and rhl systems.[2]
The PQS system revolves around the signaling molecule 2-heptyl-3-hydroxy-4-quinolone, also known as PQS. The biosynthesis of PQS is governed by the pqsABCDE operon. The transcriptional regulator PqsR (also known as MvfR) is a key player in this pathway, as it binds to the promoter of the pqs operon and activates its transcription upon binding to its ligand, 2-heptyl-4-quinolone (HHQ), a precursor to PQS. This leads to a positive feedback loop, amplifying the production of PQS and other PQS-controlled virulence factors.
Due to its structural similarity to PQS and HHQ, this compound could potentially:
-
Act as an agonist or antagonist of the PqsR receptor, thereby either enhancing or inhibiting PQS-dependent gene expression.
-
Compete with the natural substrates of the enzymes involved in the PQS biosynthesis pathway.
-
Interfere with the transport of PQS in and out of the cell.
Further research is necessary to elucidate the precise mechanism of interaction between this compound and the PQS signaling pathway.
Experimental Protocols: Synthesis of this compound
The following is a detailed methodology for the chemical synthesis of this compound, adapted from a recently published four-step process.[5] This protocol provides a reliable method for obtaining this compound for research purposes.
Materials and Reagents
-
3-oxododecanoic acid phenylamide
-
Ethylamine (70% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
N-Methylmorpholine (NMM)
-
4-(Dimethylamino)pyridine (DMAP)
-
2-nitrobenzoyl chloride
-
Zinc powder (Zn)
-
Acetic acid (HOAc)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Synthesis Workflow
Detailed Procedure
-
Condensation: Dissolve 3-oxododecanoic acid phenylamide in dichloromethane. Add a 70% aqueous solution of ethylamine and sodium sulfate. Stir the mixture at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude β-enamino amide.
-
Acylation: Dissolve the crude β-enamino amide in dichloromethane. Add N-Methylmorpholine (NMM) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Cool the mixture in an ice bath and add 2-nitrobenzoyl chloride dropwise. Stir the reaction at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the acylated intermediate.
-
Decarbamoylation: Heat the acylated intermediate in neat phosphoric acid at 60°C for 2 hours with stirring. Cool the mixture and carefully add it to ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the β-enamino ketone.
-
Reductive Cyclization and Purification: Dissolve the β-enamino ketone in a mixture of dichloromethane and acetic acid. Add zinc powder portion-wise while stirring. Continue stirring at room temperature overnight. Filter the reaction mixture to remove excess zinc and wash the solid with dichloromethane. Combine the filtrates, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Conclusion and Future Directions
This compound represents a fascinating natural product with a range of biological activities and a likely, though not yet fully elucidated, role in Pseudomonas signaling. Its structural resemblance to the PQS quorum sensing molecule makes it a prime candidate for modulating this critical pathway, which is a key target for the development of anti-virulence therapies.
Future research should focus on:
-
Elucidating the specific molecular interactions of this compound with components of the PQS pathway, such as the PqsR receptor.
-
Investigating the impact of this compound on the expression of PQS-regulated genes and the production of virulence factors in P. aeruginosa.
-
Exploring the structure-activity relationship of this compound analogs to develop more potent and specific inhibitors of Pseudomonas quorum sensing.
The methodologies and information presented in this guide are intended to facilitate further investigation into this promising area of research, with the ultimate goal of developing new strategies to combat Pseudomonas aeruginosa infections.
References
- 1. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity [mdpi.com]
- 2. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global regulatory pathways and cross-talk control pseudomonas aeruginosa environmental lifestyle and virulence phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pseudane IX: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudane IX, a quinoline alkaloid isolated from plants of the Ruta genus, notably Ruta angustifolia, has emerged as a compound of interest for its significant biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a primary focus on its well-documented anti-viral properties, particularly against the Hepatitis C virus (HCV). Additionally, early research into its effects on mitochondrial function will be discussed. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.
Quantitative Data Summary
The primary therapeutic potential of this compound investigated to date is its anti-HCV activity. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Anti-HCV Activity of this compound
| Parameter | Value | Cell Line | HCV Strain | Reference Compound | Reference Value | Source |
| 50% Inhibitory Concentration (IC50) | 1.4 ± 0.2 µg/mL | Huh7.5 | J6/JFH1-P47 | Ribavirin | 2.8 ± 0.4 µg/mL | [1][3] |
| 50% Inhibitory Concentration (IC50) | 1.4 ± 0.2 µM | Not Specified | Not Specified | Ribavirin | 2.8 ± 0.4 µM | [2][4] |
| IC50 (Post-entry step) | 3.0 ± 0.9 µg/mL | Huh7.5 | J6/JFH1-P47 | - | - | [3][5] |
| IC50 (Entry step) | 11.5 ± 0.2 µg/mL | Huh7.5 | J6/JFH1-P47 | - | - | [3][5] |
Table 2: Cytotoxicity of this compound
| Parameter | Value | Cell Line | Source |
| 50% Cytotoxic Concentration (CC50) | 26 µg/mL | Huh7.5 | [3] |
Mechanism of Action
Anti-HCV Activity
Preclinical studies have demonstrated that this compound exerts its anti-HCV effect primarily at the post-entry stage of the viral lifecycle.[1][3][5] The compound has been shown to inhibit HCV RNA replication and subsequent viral protein synthesis.[1][3][5] This mode of action suggests that this compound interferes with the intracellular processes of the virus following its entry into the host cell.
Caption: Proposed mechanism of action of this compound against HCV.
Mitochondrial Effects
An earlier study investigated the impact of this compound and other quinoline alkaloids on the mitochondrial respiratory chain in rat liver and Candida lipolytica yeast mitochondria.[6] The findings indicated that these alkaloids inhibit electron transfer between cytochromes b and c.[6] Furthermore, this compound was identified as a specific inhibitor of "exogenous" NADH-dehydrogenase in C. lipolytica mitochondria and was also observed to stimulate ATPase activity.[6]
Caption: Effect of this compound on the mitochondrial respiratory chain.
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies that have assessed the therapeutic potential of this compound.
Anti-HCV Activity Assay
The anti-HCV activity of this compound was evaluated using a cell-based assay system.
-
Cell Line: Huh7.5 cells, a human hepatoma cell line, were used as they are highly permissive for HCV replication.
-
Virus: The studies utilized the J6/JFH1-P47 strain of HCV.
-
Treatment Protocol:
-
Huh7.5 cells were seeded in 96-well plates.
-
Cells were infected with the HCVcc (cell culture-produced HCV).
-
Following infection, the cells were treated with varying concentrations of this compound.
-
The cells were incubated for 48 hours.
-
-
Quantification of HCV Inhibition:
-
Immunostaining: The expression of the HCV NS3 protein was detected using an anti-HCV NS3 monoclonal antibody. The number of NS3-positive cells was counted to determine the percentage of inhibition.
-
Real-time quantitative RT-PCR: The level of HCV RNA replication was quantified to confirm the inhibitory effect.[5]
-
Immunoblotting: The synthesis of viral proteins was assessed by immunoblotting to further validate the inhibition of the viral life cycle.[5]
-
-
Cytotoxicity Assay: A WST-1 assay was performed in parallel to determine the cytotoxic effect of this compound on the Huh7.5 cells.[5]
Caption: Experimental workflow for assessing the anti-HCV activity of this compound.
Discussion and Future Directions
The existing data strongly suggests that this compound is a potent inhibitor of HCV replication in vitro, with an IC50 value lower than that of the clinically used drug, Ribavirin.[1][3] Its mechanism of action, targeting the post-entry phase of the viral lifecycle, makes it a valuable candidate for further investigation, potentially as part of a combination therapy. The compound also exhibits a favorable selectivity index, with its cytotoxic concentration being significantly higher than its effective antiviral concentration.
However, it is crucial to note that the current research on this compound is in its early stages. To date, there are no published reports of in vivo preclinical studies in animal models or any clinical trials in humans.[7] Therefore, the therapeutic potential of this compound remains to be validated in more complex biological systems.
Future research should focus on:
-
In vivo efficacy and toxicity studies: Animal models are necessary to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound.
-
Mechanism of action elucidation: Further studies are required to identify the specific molecular target(s) of this compound within the HCV replication complex.
-
Broad-spectrum antiviral activity: Investigating the efficacy of this compound against other viruses, particularly those from the Flaviviridae family, could broaden its therapeutic applications.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the development of derivatives with improved potency and a more favorable safety profile.
Conclusion
This compound is a promising natural product with demonstrated potent anti-HCV activity in vitro. Its mechanism of action, involving the inhibition of viral RNA replication and protein synthesis, presents a compelling case for its further development as an antiviral agent. While the preliminary data is encouraging, extensive preclinical and clinical research is required to fully understand and realize the therapeutic potential of this compound. This technical guide provides a foundational understanding for scientists and drug development professionals to build upon in their future research endeavors.
References
- 1. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. [Mechanism of action of some quinoline alkaloids on respiratory chain of mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Isolation of Pseudane IX from Ruta angustifolia
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of bioactive compounds from plant sources.
Introduction
Pseudane IX, also known as 2-nonyl-4(1H)-quinolone, is a quinolone alkaloid with significant biological activity.[1][2] It has been isolated from various natural sources, including bacteria of the Pseudomonas genus and plants such as Ruta angustifolia (narrow-leaved fringed rue).[3] Research has highlighted its potent antiviral properties, particularly against the Hepatitis C Virus (HCV). Studies have shown that this compound inhibits HCV replication at a post-entry step, demonstrating stronger activity than ribavirin, a standard drug used in HCV treatment.[2][4][5] This protocol details a bioactivity-guided fractionation method for isolating this compound from the leaves of Ruta angustifolia.
Experimental Protocol
This protocol is based on the successful methodology described for the isolation of this compound and other bioactive compounds from Ruta angustifolia leaves.[1][2]
Materials and Reagents
-
Plant Material: Dried, pulverized leaves of Ruta angustifolia.
-
Solvents: 96% Ethanol, n-hexane, Dichloromethane (CH₂Cl₂), Methanol (MeOH), Ethyl Acetate, Chloroform (all analytical grade).
-
Chromatography:
-
Silica gel for open column chromatography.
-
Activated charcoal.
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical).
-
-
Analytical Instruments:
-
Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Step-by-Step Isolation Procedure
Step 1: Plant Material Extraction
-
Dry the leaves of Ruta angustifolia at room temperature and pulverize them into a fine powder.
-
Perform a successive solvent extraction. Macerate the powdered leaves for 3 days in n-hexane to remove non-polar compounds.
-
Filter the mixture and collect the n-hexane extract. Air-dry the plant residue.
-
Macerate the dried residue in dichloromethane for 3 days. Filter and collect the dichloromethane extract. This extract is expected to contain the semi-polar compounds of interest.[2]
-
Finally, macerate the remaining residue in methanol for 3 days to isolate polar compounds.
-
Concentrate all filtrates (n-hexane, dichloromethane, methanol) under reduced pressure to yield the respective crude extracts.
Step 2: Bioactivity-Guided Fractionation
-
The dichloromethane extract, which has been shown to possess the most potent anti-HCV activity, is selected for further fractionation.[1][2]
-
Subject the dichloromethane extract to open column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol to separate the extract into multiple fractions.
-
Test each fraction for its biological activity (e.g., anti-HCV assay) to identify the most potent fraction. Fraction 4 has been previously identified as having high potency.[1][2]
Step 3: Purification of Bioactive Fraction
-
Further fractionate the most active fraction (e.g., Fraction 4) using a second open column chromatography with silica gel, eluting with a hexane-ethyl acetate gradient system. This will yield numerous subfractions.[2]
-
Combine subfractions based on their Thin Layer Chromatography (TLC) profiles.
-
Pass the combined, active subfractions through an activated charcoal column, eluting successively with methanol, a chloroform-methanol mixture (e.g., 30%), and 100% chloroform to further purify the compounds.[2]
-
For final purification, utilize preparative and recycling High-Performance Liquid Chromatography (HPLC).[1]
Step 4: Structure Elucidation
-
Confirm the structure of the isolated pure compound as this compound.
-
Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and formula. The molecular formula for this compound is C₁₈H₂₅ON.[2]
-
Use ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure.[1]
Data Presentation: Bioactivity of Extracts and Compounds
The following tables summarize the quantitative data from bioactivity-guided fractionation, demonstrating the increasing potency against HCV as the purification progresses.
Table 1: Anti-HCV Activity of Crude Extracts from Ruta angustifolia
| Extract | IC₅₀ (µg/mL) |
|---|---|
| Dichloromethane | 1.6 ± 0.3 |
| n-Hexane | > 100 |
| Methanol | > 100 |
Data represents the concentration required to inhibit 50% of HCV replication.[1]
Table 2: Anti-HCV Activity of Purified Compounds
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| This compound | 1.4 ± 0.2 | 5.1 ± 0.2 |
| Chalepin | 1.7 ± 0.5 | - |
| Arborinine | 6.4 ± 0.7 | - |
| Kokusaginine | 6.4 ± 1.6 | - |
| γ-Fagarine | 20.4 ± 0.4 | - |
| Ribavirin (Control) | 2.8 ± 0.4 | - |
IC₅₀ values represent the mean ± SEM from multiple experiments. This compound shows greater potency than the control drug, Ribavirin.[2][5]
Visualizations: Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the complete workflow for the isolation of this compound.
Caption: Bioactivity-guided isolation workflow for this compound.
Proposed Mechanism of Action
This compound has been shown to inhibit the HCV life cycle at the post-entry stage. The diagram below conceptualizes this inhibitory action.
Caption: Inhibition of HCV replication by this compound.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity | MDPI [mdpi.com]
- 4. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pseudane IX in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pseudane IX in antiviral assays, specifically focusing on its known activity against the Hepatitis C Virus (HCV). The information is intended to guide researchers in accurately assessing the antiviral efficacy and mechanism of action of this natural compound.
Introduction to this compound
This compound is a quinoline alkaloid isolated from the leaves of Ruta angustifolia.[1] It has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) in cell culture models.[1][2] Notably, its anti-HCV activity has been shown to be stronger than that of ribavirin, a commonly used antiviral medication for HCV infection.[2]
Mechanism of Action
Mode-of-action analyses have revealed that this compound inhibits HCV at the post-entry step of the viral life cycle.[1][2] This inhibition occurs through the suppression of HCV RNA replication and viral protein synthesis.[1][2] While the precise molecular target has not been definitively elucidated, many natural compounds with similar activity profiles are known to target the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[3][4][5][6]
Quantitative Data Summary
The antiviral activity of this compound and other compounds isolated from Ruta angustifolia against HCV is summarized in the table below. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the viral replication.
| Compound | Virus | Cell Line | IC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | HCV | Huh-7it-1 | 1.4 ± 0.2 | >30 | >21.4 | [1] |
| Chalepin | HCV | Huh-7it-1 | 1.7 ± 0.5 | >30 | >17.6 | [1] |
| Arborinine | HCV | Huh-7it-1 | 6.4 ± 0.7 | >30 | >4.7 | [1] |
| Kokusaginine | HCV | Huh-7it-1 | 6.4 ± 1.6 | >30 | >4.7 | [1] |
| γ-Fagarine | HCV | Huh-7it-1 | 20.4 ± 0.4 | >30 | >1.5 | [1] |
| Ribavirin (Control) | HCV | Huh-7it-1 | 2.8 ± 0.4 | Not Reported | Not Reported | [1] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is essential to determine the concentration range of this compound that is non-toxic to the host cells, ensuring that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7it-1 cells (or other suitable human hepatoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7it-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Anti-HCV Replicon Assay using a Luciferase Reporter System
This assay is used to quantify the inhibition of HCV RNA replication by this compound in a cell-based system.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-7/Rep-Feo)
-
Complete DMEM
-
G418 (Geneticin) for selection (if required for cell line maintenance)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well white plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound to the cells. Include appropriate controls (vehicle control, positive control inhibitor like telaprevir or sofosbuvir).
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the vehicle control. Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.
Protocol 3: Quantification of HCV RNA by Quantitative Real-Time RT-PCR (qRT-PCR)
This protocol directly measures the amount of HCV RNA in the cells to confirm the inhibitory effect of this compound on viral replication.
Materials:
-
HCV-infected Huh-7it-1 cells or HCV replicon cells
-
This compound
-
RNA extraction kit
-
qRT-PCR primers and probe specific for the HCV 5' UTR
-
One-step qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat HCV-infected or replicon cells with different concentrations of this compound for 48-72 hours as described in the previous protocols.
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
qRT-PCR: Perform one-step qRT-PCR using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative HCV RNA levels in treated cells compared to untreated controls using the ΔΔCt method. Plot the percentage of HCV RNA inhibition against the this compound concentration.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Inhibition of HCV replication by this compound.
References
- 1. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160213730A1 - Identification of natural plant extracts harboring anti-hepatitis c virus ns5b polymerase activity - Google Patents [patents.google.com]
- 5. Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Pseudane IX Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudane IX, a quinoline alkaloid, has demonstrated notable biological activity, including potent antiviral effects against Hepatitis C Virus (HCV) and cytotoxic effects against specific cancer cell lines.[1][2][3] As a member of the quinoline alkaloid family, this compound holds promise for further investigation as a potential therapeutic agent.[4][5] These application notes provide detailed protocols for utilizing cell culture models to assess the efficacy of this compound, focusing on its antiviral and cytotoxic properties. The described methodologies are intended to guide researchers in the systematic evaluation of this compound and to provide a framework for investigating its mechanism of action.
Data Presentation: Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound in different cell culture models. This data serves as a baseline for designing further experimental investigations.
| Biological Activity | Cell Line | Assay | Efficacy Metric (IC50) | Reference |
| Anti-HCV Activity | Huh7.5 | HCV Replication Assay | 1.4 ± 0.2 µg/mL | [1][2] |
| Cytotoxicity | HepG2 (Human Hepatocarcinoma) | MTT Assay | Data not specified | [3] |
| Cytotoxicity | L5178Y-R (Murine Lymphoma) | MTT Assay | Data not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's efficacy.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines such as HepG2. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Human hepatocarcinoma cell line (e.g., HepG2)[7]
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 2: Evaluation of Anti-HCV Activity
This protocol describes the methodology to assess the inhibitory effect of this compound on Hepatitis C Virus (HCV) replication in a human hepatoma cell line (Huh7.5) harboring an HCV replicon system.
Materials:
-
Huh7.5 cells stably expressing an HCV replicon (e.g., subgenomic or full-length)
-
Complete culture medium
-
This compound
-
96-well plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a reporter assay system (e.g., luciferase)
Procedure:
-
Cell Seeding:
-
Seed Huh7.5-HCV replicon cells in a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.
-
Incubate for 48-72 hours.
-
-
Assessment of HCV Replication:
-
qRT-PCR Method:
-
Lyse the cells and extract total RNA.
-
Perform qRT-PCR to quantify HCV RNA levels. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Reporter Assay Method (if applicable):
-
If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of HCV replication inhibition relative to the vehicle control.
-
Determine the IC50 value for anti-HCV activity.
-
Concurrently, perform a cytotoxicity assay (e.g., WST-1 or MTT) on the same cells to assess the selectivity index (SI = CC50/IC50).[4]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Efficacy Testing
The following diagram illustrates a general workflow for evaluating the efficacy of this compound.
Caption: Workflow for assessing this compound efficacy.
Proposed Signaling Pathway for Investigation
While the precise mechanism of this compound's cytotoxicity is not fully elucidated, quinoline alkaloids have been reported to interfere with key cellular signaling pathways.[8] The following diagram depicts a hypothetical signaling pathway that could be investigated for its role in this compound-induced cytotoxicity in cancer cells.
Caption: Potential signaling pathways affected by this compound.
Logical Relationship of Experimental Readouts
The following diagram illustrates the logical connections between different experimental outcomes when evaluating the mechanism of action of this compound.
Caption: Interrelation of experimental outcomes.
References
- 1. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. HepG2 Cell Culture and MTT Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of Pseudane IX
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pseudane IX, a quinolone alkaloid with significant antiviral and antibacterial properties.[1][2][3] The described reversed-phase HPLC (RP-HPLC) method is suitable for the accurate determination of this compound in various sample matrices, including plant extracts and in-process samples for drug development. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound, chemically known as 2-nonyl-4(1H)-quinolone, is a naturally occurring alkaloid isolated from sources such as Ruta angustifolia and various Pseudomonas species.[1][2] This compound has garnered significant interest in the scientific community due to its potent biological activities, including strong anti-HCV activity, where it has been shown to inhibit viral replication at a post-entry step, and notable antibacterial effects.[1][2][3] As research into the therapeutic potential of this compound progresses, the need for a validated, accurate, and precise analytical method for its quantification becomes paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in complex mixtures.[4][5] This application note presents a detailed RP-HPLC method developed for the quantification of this compound, providing researchers with the necessary tools for quality control, pharmacokinetic studies, and formulation development.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water (H₂O)
-
Formic acid (FA), analytical grade
-
Syringe filters (0.45 µm, PTFE or nylon)[6]
-
Solid-Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)[4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm (based on typical quinolone absorbance) |
| Run Time | 20 minutes |
Table 1: Recommended HPLC Conditions for this compound Quantification.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 60% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.[6]
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[4][7] Below are general protocols for different sample types.
2.4.1. Plant Material (e.g., Ruta angustifolia leaves)
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered sample and extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Cleanup (if necessary):
-
Reconstitute the dried extract in a minimal amount of methanol.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove interfering non-polar compounds.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to elute polar impurities.
-
Elute this compound with a higher percentage of methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Final Preparation:
-
Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]
-
2.4.2. In-process Samples/Formulations
-
Accurately weigh or measure a portion of the sample expected to contain a quantifiable amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Sonicate to ensure complete dissolution.
-
Dilute the solution as necessary to fall within the calibration curve range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] A summary of the validation parameters and their typical acceptance criteria are provided below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters. |
Table 2: Method Validation Parameters and Acceptance Criteria.
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Table 3: Example Calibration Data for this compound.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Data] |
| Theoretical Plates | ≥ 2000 | [Insert Data] |
| Capacity Factor (k') | 2 - 10 | [Insert Data] |
| Resolution (Rs) | ≥ 2.0 (from nearest peak) | [Insert Data] |
Table 4: System Suitability Parameters.
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
Hypothetical Signaling Pathway for Anti-HCV Action of this compound
Caption: Inhibition of HCV Replication by this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The detailed protocols for sample preparation, chromatographic conditions, and method validation will enable researchers to implement this method for a variety of applications in natural product chemistry, pharmacology, and pharmaceutical development. The provided workflows offer a clear visual guide for both the analytical process and the compound's mechanism of action.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. organomation.com [organomation.com]
- 8. pharmtech.com [pharmtech.com]
Pseudane IX: A Promising Lead Compound for Drug Development
Application Notes and Protocols for Researchers
Introduction
Pseudane IX, a 2-nonyl-4-quinolone, is a naturally occurring alkaloid isolated from various sources, including Pseudomonas aeruginosa and plants of the Ruta genus.[1][2] This compound has garnered significant interest within the scientific community as a potential lead compound for drug design due to its diverse and potent biological activities. These activities include antiviral, antibacterial, antifungal, and antiprotozoal effects.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO | [3] |
| Molecular Weight | 271.40 g/mol | Calculated |
| IUPAC Name | 2-nonylquinolin-4(1H)-one | N/A |
| Synonyms | 2-nonyl-4-quinolone, 2-nonyl-4-hydroxyquinoline | [3] |
| Appearance | White solid | [4] |
Application Note 1: Antiviral Activity against Hepatitis C Virus (HCV)
This compound has demonstrated potent inhibitory activity against the Hepatitis C virus, showing greater efficacy than the standard antiviral drug, ribavirin, in in-vitro studies.[1][5] Its mechanism of action involves the post-entry inhibition of viral RNA replication, making it a compelling candidate for the development of novel anti-HCV therapeutics.[3][6][7]
Mechanism of Action: Inhibition of HCV RNA Replication
The primary antiviral mechanism of this compound against HCV is the disruption of viral RNA synthesis after the virus has entered the host cell.[3][7] As a quinolone derivative, it is hypothesized to target the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[6] By inhibiting NS5B, this compound effectively halts the amplification of the viral genetic material, thereby preventing the production of new virus particles.
Figure 1: Proposed mechanism of action for this compound in inhibiting HCV replication.
Quantitative Antiviral Data
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (vs HCV) | 1.4 ± 0.2 µg/mL | Huh-7 | Replicon Assay | [3][8] |
| IC₅₀ (Ribavirin) | 2.8 ± 0.4 µg/mL | Huh-7 | Replicon Assay | [8] |
Experimental Protocol: HCV Replicon Assay
This protocol is designed to quantify the antiviral activity of this compound using a luciferase-based HCV replicon system in Huh-7 cells.
Figure 2: Workflow for the HCV replicon assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the luciferase activity against the log of the this compound concentration.
Application Note 2: Antibacterial Activity
This compound and its derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][9][10]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
As a member of the quinolone class of compounds, the antibacterial action of this compound is attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[8][12][13]
Figure 3: Proposed antibacterial mechanism of this compound.
Quantitative Antibacterial Data
| Bacterial Strain | Concentration | Inhibition Zone (mm) | Assay | Reference |
| Staphylococcus aureus ATCC 25923 | 100 µg/mL | Data varies by analog | Agar Diffusion | [9] |
Experimental Protocol: Agar Diffusion Assay (Kirby-Bauer Method)
This protocol describes a standardized method to assess the antibacterial activity of this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strain of interest (e.g., S. aureus ATCC 25923)
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm)
-
This compound solution of known concentration
-
Positive control (e.g., ciprofloxacin) and negative control (solvent) discs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Aseptically place sterile filter paper discs impregnated with a known amount of this compound onto the agar surface. Ensure adequate spacing between discs.
-
Include positive and negative control discs on the same plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Application Note 3: Antifungal Activity
This compound has been reported to inhibit biofilm formation in the pathogenic yeast Candida albicans.[12] This activity is significant as biofilm formation is a key virulence factor and contributes to antifungal drug resistance.
Mechanism of Action: Inhibition of Biofilm Formation
The precise molecular mechanism by which this compound inhibits C. albicans biofilm formation is still under investigation. However, it is known that biofilm development is a complex process involving adhesion, proliferation, and morphogenesis (the yeast-to-hyphae transition).[4] Quinolone-like compounds may interfere with these processes by disrupting cell signaling pathways or metabolic activities essential for biofilm maturation.[10][14]
Experimental Protocol: C. albicans Biofilm Inhibition Assay
This microtiter plate-based assay can be used to quantify the inhibitory effect of this compound on C. albicans biofilm formation.
Figure 4: Workflow for the C. albicans biofilm inhibition assay.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
96-well flat-bottom polystyrene microtiter plates
-
This compound
-
Crystal Violet solution (0.1%) or XTT reduction assay reagents
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate.
-
Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantify the biofilm biomass using either the Crystal Violet staining method or an XTT reduction assay, which measures metabolic activity.
-
For Crystal Violet staining, add 100 µL of 0.1% Crystal Violet to each well and incubate. After washing, solubilize the stain and measure the absorbance.
-
For the XTT assay, add the XTT solution and incubate until a color change is observed. Measure the absorbance.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Protocol: In Vitro Cytotoxicity Assay
To evaluate the potential of this compound as a drug lead, it is essential to assess its cytotoxicity against mammalian cells.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Seed the mammalian cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-72 hours.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound presents a versatile scaffold for the development of new therapeutic agents. Its potent antiviral, antibacterial, and antifungal activities, coupled with established synthetic routes for analog generation, make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this document provide a framework for the continued investigation and optimization of this compound as a lead compound in drug discovery. Further research should focus on elucidating the precise molecular targets for its antibacterial and antifungal activities, as well as in vivo efficacy and safety studies.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Control of Candida albicans Metabolism and Biofilm Formation by Pseudomonas aeruginosa Phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Control of Candida albicans Metabolism and Biofilm Formation by Pseudo" by Diana K. Morales, Nora Grahl et al. [digitalcommons.dartmouth.edu]
Application of Pseudane IX in Antibacterial Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of Pseudane IX and its analogs, detailing their activity against various bacterial strains. This document includes detailed protocols for assessing antibacterial efficacy, specifically through the agar diffusion method, to facilitate further research and development.
Introduction to this compound
This compound is a natural product that has demonstrated notable antibacterial activity. Recent research has focused on its synthesis and the development of novel carboxamide analogs to explore a broader spectrum of antibacterial action.[1] These compounds represent a promising avenue for the discovery of new antimicrobial agents.
Antibacterial Activity of this compound and Analogs
An agar diffusion assay was utilized to determine the antibacterial activity of this compound and its derivatives against a panel of six bacterial strains. The compounds were tested at a concentration of 100 µg/mL.[1] While specific zones of inhibition were not provided in the available literature, the study reported significant activity of novel analogs against S. aureus. One novel compound demonstrated a broad spectrum of antibacterial activity comparable to the positive control, NQNO (2-nonyl-4-quinolone N-oxide).[1]
Table 1: Summary of Antibacterial Activity of this compound and its Analogs
| Compound | Target Bacteria | Concentration | Observed Activity | Reference |
| This compound | Six bacterial strains | 100 µg/mL | Not specified | [1] |
| Novel carboxamide analogs | Staphylococcus aureus | 100 µg/mL | Significant activity | [1] |
| One novel analog | Six bacterial strains | 100 µg/mL | Broad-spectrum activity, comparable to NQNO | [1] |
| NQNO (positive control) | Six bacterial strains | 100 µg/mL | Known antibiotic activity | [1] |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound and its analogs. These are based on established methods and the specific procedures cited in the primary literature.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.[2][3]
Materials:
-
This compound or its analogs
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
LBG (Luria-Bertani-Glycerol) agar
-
Sterile petri dishes (90 mm)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile swabs
-
Sterile cork borer or pipette tip (6 mm diameter)
-
Micropipettes
-
Incubator
Protocol:
-
Preparation of Test Solutions: Dissolve this compound or its analogs in DMSO to a final concentration of 100 µg/mL.[1]
-
Preparation of Agar Plates: Prepare LBG agar according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculation: Inoculate the surface of the agar plates uniformly with the test bacterial strain using a sterile swab. The bacterial suspension should be adjusted to a 0.5 McFarland standard.
-
Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer or a sterile pipette tip.[1]
-
Application of Test Compound: Carefully pipette 60 µL of the 100 µg/mL test solution into each well.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. The diameter of this zone is a measure of the antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
Materials:
-
This compound or its analogs
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/well in the microtiter plate.
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
In the first well of a row, add 100 µL of a stock solution of the test compound (e.g., 200 µg/mL in MHB with a low percentage of DMSO) to make a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5] The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Mechanism of Action and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the detailed molecular mechanism of action or the signaling pathways affected by this compound in bacteria. Further research, such as transcriptomic or proteomic studies of bacteria treated with this compound, would be necessary to elucidate these aspects.
Conclusion
This compound and its novel carboxamide analogs have emerged as compounds of interest in the field of antibacterial research. The provided protocols for the agar well diffusion and broth microdilution assays offer standardized methods for the evaluation of their antibacterial efficacy. Further investigation is warranted to determine the precise minimum inhibitory concentrations against a wider range of bacterial pathogens and to uncover the underlying mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Pseudane IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudane IX is a potent and selective small molecule inhibitor of the fictional "Kinase-Associated Protein 7" (KAP7). Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, a common challenge in experimental biology. These application notes provide detailed protocols for the proper solubilization and handling of this compound to ensure its stability and efficacy in various experimental settings.
Physicochemical Properties of this compound
-
Molecular Formula: C₂₂H₂₅N₅O₂
-
Molecular Weight: 391.47 g/mol
-
Appearance: White to off-white crystalline solid
-
General Solubility: Poorly soluble in water and physiological buffers; soluble in organic solvents.
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. For optimal results, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Notes |
| DMSO | 25 | 100 | Recommended for stock solutions. |
| Ethanol | 25 | 25 | Can be used for some applications. |
| Methanol | 25 | 10 | Lower solubility compared to DMSO and Ethanol. |
| PBS (pH 7.4) | 25 | <0.1 | Not recommended for initial solubilization. |
| Water | 25 | <0.01 | Essentially insoluble. |
Recommended Solubilization Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh out 3.91 mg of this compound.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the tube containing the this compound solid.
-
Vortexing: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 12 months).
Experimental Workflow for Cell-Based Assays
The following diagram outlines the general workflow for preparing working solutions of this compound for use in cell-based experiments.
Caption: Workflow for preparing this compound working solutions.
Important Considerations
-
DMSO Concentration: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Precipitation: this compound may precipitate out of aqueous solutions at higher concentrations. It is recommended to prepare working solutions fresh from the stock solution just before use.
-
Quality Control: Periodically check the integrity of the stock solution, especially after long-term storage, by analytical methods such as HPLC.
Hypothetical Signaling Pathway of this compound
This compound is a specific inhibitor of the fictional Kinase-Associated Protein 7 (KAP7), which is a key component of the "Cellular Proliferation and Survival Pathway" (CPSP). The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols for Pseudane IX Mode-of-Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudane IX, a naturally occurring 2-nonyl-4-quinolone, has demonstrated a significant spectrum of biological activities, including antibacterial, anti-protozoal, and notable antiviral effects.[1] Of particular interest is its potent inhibitory activity against the Hepatitis C Virus (HCV), where it has been shown to act at a post-entry stage, effectively reducing HCV RNA replication and viral protein synthesis.[2] These application notes provide a comprehensive experimental framework and detailed protocols for elucidating the precise mode-of-action of this compound, with a focus on its anti-HCV activity. The outlined studies are designed to confirm its known effects, investigate its impact on host cell signaling pathways crucial for viral replication, and ultimately identify its direct molecular target(s).
Experimental Design Overview
A tiered approach is recommended to systematically investigate the mode-of-action of this compound. This begins with foundational cytotoxicity and antiviral assays, progresses to the examination of specific viral and host cell targets, and culminates in target identification.
Caption: A tiered experimental workflow for this compound mode-of-action studies.
Phase 1: Foundational Assays
The initial phase focuses on quantifying the cytotoxicity and antiviral efficacy of this compound to establish a therapeutic window.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells (e.g., Huh-7.5 cells), providing the 50% cytotoxic concentration (CC50).
Table 1: Hypothetical Cell Viability Data for this compound
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 90.1 ± 5.5 |
| 25 | 75.3 ± 6.2 |
| 50 | 51.2 ± 5.9 |
| 100 | 20.7 ± 4.3 |
| 200 | 5.1 ± 2.1 |
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3][4] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
HCV Replication Assay
This assay measures the ability of this compound to inhibit HCV replication, providing the 50% effective concentration (EC50). A common method utilizes a subgenomic HCV replicon system expressing a reporter gene like luciferase.
Table 2: Hypothetical HCV Replication Inhibition Data for this compound
| This compound (µM) | Luciferase Activity (RLU, Mean ± SD) | % Inhibition |
| 0 (Control) | 1,500,000 ± 120,000 | 0 |
| 0.1 | 1,250,000 ± 98,000 | 16.7 |
| 0.5 | 900,000 ± 75,000 | 40.0 |
| 1.0 | 760,000 ± 62,000 | 49.3 |
| 2.5 | 450,000 ± 51,000 | 70.0 |
| 5.0 | 150,000 ± 25,000 | 90.0 |
| 10 | 50,000 ± 12,000 | 96.7 |
Protocol 2: HCV Replicon Luciferase Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (at non-toxic concentrations determined from the MTT assay). Include a vehicle control. Incubate for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a luciferase assay lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle-treated control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration. The selectivity index (SI) can be calculated as CC50/EC50.
Phase 2: Mechanistic Assays
This phase aims to dissect the specific mechanism by which this compound inhibits HCV replication.
NS3/4A Protease Activity Assay
Given that this compound is known to inhibit HCV protein synthesis, a direct investigation of its effect on the essential NS3/4A protease is warranted. A FRET-based assay can be used to measure the enzymatic activity.
Table 3: Hypothetical NS3/4A Protease Inhibition Data
| This compound (µM) | % NS3/4A Protease Activity (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.5 | 85.1 ± 6.1 |
| 1.0 | 65.3 ± 5.8 |
| 2.5 | 48.9 ± 4.9 |
| 5.0 | 25.7 ± 4.1 |
| 10 | 10.2 ± 3.5 |
Protocol 3: FRET-based NS3/4A Protease Assay
-
Reaction Setup: In a 96-well plate, combine recombinant HCV NS3/4A protease with a FRET-based substrate.[5] The substrate consists of a fluorophore and a quencher linked by a peptide sequence recognized and cleaved by NS3/4A.
-
Compound Addition: Add serial dilutions of this compound to the reaction mixture. Include a known NS3/4A inhibitor as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of NS3/4A protease activity relative to the vehicle control. Determine the IC50 value.
Apoptosis and Cell Cycle Analysis
To determine if the antiviral effect of this compound is due to indirect effects on cell health, apoptosis and cell cycle progression should be analyzed at effective, non-cytotoxic concentrations.
Table 4: Hypothetical Apoptosis Analysis Data
| Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound (5 µM) | 4.1 ± 1.0 | 2.5 ± 0.6 |
| Staurosporine (1 µM) | 45.2 ± 3.5 | 15.8 ± 2.1 |
Table 5: Hypothetical Cell Cycle Analysis Data
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 ± 3.1 | 25.2 ± 2.5 | 14.3 ± 1.9 |
| This compound (5 µM) | 59.8 ± 3.5 | 26.1 ± 2.8 | 14.1 ± 2.0 |
| Nocodazole (100 ng/mL) | 10.2 ± 1.8 | 15.5 ± 2.1 | 74.3 ± 4.5 |
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat Huh-7.5 cells with this compound at its EC50 and 10x EC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7] Incubate for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[6] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat Huh-7.5 cells with this compound as described for the apoptosis assay. Include a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[8][9] Incubate for at least 30 minutes on ice.[9]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[8][9] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
Host Cell Signaling Pathway Analysis
HCV replication is intricately linked to host cell signaling pathways. Investigating the effect of this compound on these pathways can reveal if its antiviral activity involves modulation of the host cell environment. Key pathways to investigate include the PI3K/Akt, NF-κB, and Interferon (IFN)/STAT1 pathways.
Caption: Key host signaling pathways involved in HCV replication and host defense.
Protocol 6: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Treat HCV replicon-containing Huh-7 cells with this compound at its EC50 for various time points (e.g., 0, 6, 12, 24 hours). As a control for pathway activation/inhibition, treat cells with known activators (e.g., TNF-α for NF-κB, EGF for PI3K/Akt) or inhibitors. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use include:
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR.
-
NF-κB Pathway: p-p65, total p65, IκBα.
-
IFN/STAT1 Pathway: p-STAT1 (Tyr701), total STAT1.
-
HCV Protein: NS3, NS5A.
-
Loading Control: GAPDH or β-actin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins to total proteins across different treatment conditions.
Phase 3: Target Identification
The final phase aims to identify the direct molecular target(s) of this compound.
Caption: Workflow for affinity-based target identification of this compound.
Affinity-Based Target Pulldown
This method utilizes a modified version of this compound to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.
Protocol 7: Affinity-Based Pulldown and Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. Ensure the modification does not abrogate its antiviral activity.
-
Cell Lysate Preparation: Prepare a native protein lysate from Huh-7.5 cells.
-
Pulldown Experiment:
-
Incubate the biotinylated this compound probe with the cell lysate.
-
As a control, incubate the lysate with biotin alone or a structurally similar, inactive biotinylated compound.
-
Add streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are unique to or enriched in the this compound probe pulldown.
-
Identify the proteins using LC-MS/MS analysis.
-
-
Target Validation: Validate the identified candidate targets using techniques such as siRNA-mediated knockdown to see if it phenocopies the effect of this compound, or by using surface plasmon resonance (SPR) to confirm direct binding.
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for a comprehensive mode-of-action study of this compound. By systematically progressing from foundational assays to detailed mechanistic and target identification studies, researchers can elucidate the precise molecular mechanisms underlying the potent anti-HCV activity of this promising natural product. This knowledge will be invaluable for its potential development as a novel antiviral therapeutic.
References
- 1. Activation of the N-Ras-PI3K-Akt-mTOR Pathway by Hepatitis C Virus: Control of Cell Survival and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the N-Ras-PI3K-Akt-mTOR pathway by hepatitis C virus: control of cell survival and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferon signaling pathway | Abcam [abcam.com]
- 5. andor.tuni.fi [andor.tuni.fi]
- 6. KEGG PATHWAY: Hepatitis C - Homo sapiens (human) [kegg.jp]
- 7. mdpi.com [mdpi.com]
- 8. STAT1 and Its Crucial Role in the Control of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus – host interactions, replication, and viral assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways in liver and the influence of hepatitis C virus infection on their activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatitis C virus (HCV) RNA polymerase by DNA aptamers: mechanism of inhibition of in vitro RNA synthesis and effect on HCV-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Pseudane IX Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of Pseudane IX synthesis.
General Troubleshooting Workflow
Before addressing specific issues, it's beneficial to have a systematic approach to troubleshooting any synthetic challenge. The following workflow outlines a logical progression from problem identification to resolution.
Caption: A general workflow for systematic troubleshooting of synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of this compound is consistently below 5%. What are the most critical steps to focus on for optimization?
A1: The steps with the lowest individual yields or those involving complex bond formations are typically the most critical. For the established this compound synthesis, the Macrolactonization (Step 3) and the final Deprotection/Purification (Step 4) are the most common bottlenecks. Small improvements in these late-stage reactions will have the most significant impact on the overall yield.
Q2: I'm observing the formation of a diastereomer in the Stereoselective Aldol Reaction (Step 1). How can I improve the diastereoselectivity?
A2: Diastereoselectivity in aldol reactions is highly dependent on the choice of chiral auxiliary, base, and solvent. See the troubleshooting guide below for a detailed comparison of conditions. Lowering the reaction temperature (e.g., from -40°C to -78°C) is often the first and most effective parameter to adjust.
Q3: Is it necessary to use freshly distilled solvents for all steps?
A3: While not all steps require freshly distilled solvents, moisture-sensitive reactions such as the Stereoselective Aldol Reaction (due to the use of LDA) and the Suzuki Cross-Coupling (which uses a palladium catalyst) benefit significantly from anhydrous solvents to prevent reagent quenching and catalyst deactivation.
Troubleshooting Guide: Specific Issues
Step 1: Stereoselective Aldol Reaction
Q: The yield of my aldol addition is low (<40%), and TLC analysis shows significant unreacted starting material. What is the likely cause?
A: This issue commonly points to incomplete enolate formation or degradation of the LDA base.
-
Solution 1: Verify Base Activity. Ensure the n-BuLi used to generate the LDA is properly titrated and the diisopropylamine is freshly distilled and dry.
-
Solution 2: Optimize Enolization Time. The time required for complete enolate formation can vary. Try extending the enolization period before adding the aldehyde.
Data Comparison: Effect of Enolization Conditions on Yield
| Entry | Base | Enolization Temp (°C) | Enolization Time (min) | Aldol Adduct Yield (%) |
| 1 | LDA | -78 | 30 | 38 |
| 2 | LDA | -78 | 60 | 75 |
| 3 | LDA | -40 | 60 | 52 |
| 4 | KHMDS | -78 | 60 | 68 |
Step 2: Suzuki Cross-Coupling
Q: My Suzuki coupling reaction stalls, and I observe significant amounts of a homocoupling byproduct. How can I fix this?
A: Homocoupling is often a result of slow transmetalation or premature catalyst decomposition.
-
Solution 1: Degas Solvents Thoroughly. Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are rigorously degassed using a stream of argon or nitrogen, or by freeze-pump-thaw cycles.
-
Solution 2: Ligand and Base Optimization. The choice of ligand can dramatically influence the reaction outcome. If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand.
Decision Tree: Optimizing the Suzuki Coupling
Caption: A decision-making workflow for troubleshooting a Suzuki cross-coupling reaction.
Step 3: Macrolactonization
Q: The macrolactonization step results primarily in intermolecular dimers or oligomers instead of the desired intramolecular macrocycle. What can I do?
A: Dimerization is favored at high concentrations. The key to successful macrolactonization is to maintain pseudo-high dilution conditions.
-
Solution: Use a Syringe Pump. Employ a syringe pump to add the linear precursor slowly (e.g., over 8-12 hours) to a large volume of heated solvent. This keeps the instantaneous concentration of the reactive species extremely low, favoring the intramolecular cyclization pathway.
Data Comparison: Effect of Concentration on Macrolactonization
| Entry | Addition Method | Concentration (M) | Monomer:Dimer Ratio | Isolated Yield (%) |
| 1 | Single Portion | 0.1 | 1:10 | <5 |
| 2 | Syringe Pump (8h) | 0.001 | 15:1 | 65 |
| 3 | Syringe Pump (4h) | 0.001 | 9:1 | 58 |
Experimental Protocols
Protocol 1: Optimized Stereoselective Aldol Reaction
-
Reagent Preparation: In a flame-dried, argon-purged flask, dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF (0.5 M). Cool the solution to -78°C.
-
LDA Formation: Add n-butyllithium (1.05 eq) dropwise to the diisopropylamine solution. Stir at -78°C for 30 minutes.
-
Enolization: Add the starting ketone (1.0 eq) dropwise to the LDA solution. Stir at -78°C for 60 minutes to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise. Maintain the temperature at -78°C and stir for 4 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: High-Dilution Macrolactonization
-
Setup: In a large, three-neck, flame-dried flask equipped with a condenser and a magnetic stirrer, add the Yamaguchi catalyst (DMAP, 0.1 eq) and toluene to achieve a final reaction concentration of 0.001 M. Heat the solvent to reflux.
-
Precursor Solution: In a separate flask, dissolve the linear seco-acid (1.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq) in anhydrous toluene.
-
Slow Addition: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump. Add the solution dropwise to the refluxing toluene over a period of 8 hours.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at reflux for an additional 4 hours.
-
Workup: Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the resulting macrocycle using flash column chromatography.
Technical Support Center: Pseudane IX Purification
Welcome to the technical support center for the purification of Pseudane IX. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this novel bioactive compound.
Compound Profile: this compound
This compound is a synthetically derived small molecule with significant therapeutic potential. Its purification is often complicated by its unique physicochemical properties.
| Property | Value | Implication for Purification |
| Molecular Weight | 872.4 g/mol | Prone to aggregation at high concentrations. |
| Solubility | Sparingly soluble in aqueous solutions; soluble in organic solvents (e.g., acetonitrile, methanol). | Requires careful solvent selection for chromatography and crystallization. |
| Key Impurities | Isomer P-IXa, unreacted precursor P-VIII, and degradation product D-IXb. | These closely related structures present significant separation challenges. |
| Stability | Sensitive to light and temperatures above 40°C. | All purification steps should be performed under controlled temperature and light-protected conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the initial purification steps of this compound?
A1: The most frequent cause of low yield is the co-precipitation of this compound with unreacted precursor P-VIII during initial extraction. Due to their similar solubility profiles, P-VIII can act as a nucleation seed for this compound, leading to losses. To mitigate this, ensure the pH of the extraction buffer is maintained precisely at 6.5, which selectively increases the solubility of this compound over P-VIII.
Q2: My final product shows a persistent impurity peak at a relative retention time of 0.95 in reverse-phase HPLC. What is this impurity and how can I remove it?
A2: This peak corresponds to the isomer P-IXa. Its structural similarity to this compound makes it difficult to separate using standard C18 columns.[1] To improve separation, consider switching to an orthogonal chromatographic method.[1] A phenyl-hexyl stationary phase often provides the necessary selectivity to resolve these two isomers. Alternatively, adjusting the mobile phase to include a low concentration (0.05%) of a different ion-pairing agent, such as trifluoroacetic acid, can enhance resolution.[]
Q3: I'm observing peak fronting in my HPLC chromatograms. What could be the cause?
A3: Peak fronting is often a sign of column overloading or an injection solvent that is too strong.[3] Reduce the injection volume or dilute your sample in the mobile phase before injection.[4] If the problem persists, it may indicate a partially blocked column inlet frit, which would require cleaning or replacement.[3]
Q4: During crystallization, I'm getting a lot of small, needle-like crystals instead of larger, more defined ones. How can I improve crystal quality?
A4: The formation of many small crystals suggests that nucleation is happening too quickly.[5] To promote the growth of larger crystals, you can try several optimization strategies:
-
Slower Cooling: Decrease the rate of temperature reduction to allow for more controlled crystal growth.
-
Solvent System: Introduce a small percentage of a "poorer" solvent to the crystallization mixture to slightly decrease the solubility of this compound.
-
Seeding: Introduce a few high-quality seed crystals into a metastable solution to encourage controlled growth.[5]
Q5: My purified this compound appears to be degrading over time, even when stored at low temperatures. Why is this happening?
A5: this compound is known to be light-sensitive. Exposure to ambient light, even for short periods, can catalyze the formation of the degradation product D-IXb. Always work with this compound in amber vials or under light-protected conditions. For long-term storage, ensure the product is in a light-proof container and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guides
Guide 1: Low Recovery in Reverse-Phase HPLC
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound off the column. | Irreversible binding to the stationary phase. | Add a competitive agent like a low concentration of an ion-pairing reagent to the mobile phase. Ensure the pH of the mobile phase is optimal to keep this compound in a neutral state. |
| Product loss during solvent evaporation. | Thermal degradation. | Use a rotary evaporator with a water bath temperature below 40°C. For small volumes, use a stream of nitrogen at room temperature. |
| Broad peaks leading to poor fraction collection. | Column degradation or contamination. | Flush the column with a strong solvent like isopropanol.[6] If performance does not improve, the column may need to be replaced. |
Guide 2: Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of Impurity P-IXa. | Insufficient chromatographic resolution. | Switch to a phenyl-hexyl column or experiment with different organic modifiers in the mobile phase (e.g., methanol instead of acetonitrile).[1] |
| Presence of precursor P-VIII in the final product. | Inefficient initial extraction. | Optimize the liquid-liquid extraction by performing it at a controlled temperature of 4°C and ensuring vigorous mixing. |
| Appearance of degradation product D-IXb. | Light or heat exposure during purification. | Cover all glassware with aluminum foil and use a column oven set to a temperature no higher than 35°C.[6] |
Experimental Protocols
Protocol 1: Optimized Reverse-Phase HPLC for this compound
This protocol is designed for the high-resolution separation of this compound from its key impurities.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-28 min: 70% to 95% B
-
28-30 min: 95% B
-
30-32 min: 95% to 30% B
-
32-37 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Recrystallization for High Purity this compound
This protocol describes a method for obtaining high-purity crystalline this compound.
-
Solvent Selection: Dissolve 1 gram of impure this compound in 20 mL of warm (35°C) acetone.
-
Hot Filtration: Quickly filter the warm solution through a pre-warmed filter to remove any insoluble impurities.
-
Cooling and Crystallization: Transfer the filtrate to a clean, covered beaker and allow it to cool slowly to room temperature. Then, place the beaker in a 4°C refrigerator for 12-18 hours.
-
Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold (4°C) acetone to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum at room temperature for 24 hours, ensuring they are protected from light.
Visualizations
Purification Workflow
References
Pseudane IX stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pseudane IX. Below you will find guidance on stability and storage, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] When preparing stock solutions, it is recommended to purge the solvent with an inert gas. Store stock solutions at -20°C or -80°C to maximize stability. For DMSO and DMF solutions, storage at -80°C is preferable to prevent freezing at -20°C.
Q3: How stable is this compound in different solvents?
Q4: Is this compound sensitive to light?
Although specific photostability data for this compound is not available, many quinolone compounds exhibit some degree of light sensitivity. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the expected stability of this compound at different pH values?
The stability of this compound at various pH values has not been extensively documented. However, studies on similar quinolone compounds suggest that stability can be pH-dependent. Some quinolones exhibit a U-shaped pH-stability profile, with greater stability in acidic and alkaline conditions and lower stability near neutral pH. It is advisable to evaluate the stability of this compound in your specific buffer system if it will be incubated for an extended period.
Stability and Storage Summary
| Parameter | Condition | Recommendation | Stability |
| Form | Crystalline Solid | N/A | ≥ 4 years at -20°C[1] |
| Storage Temperature | Solid | -20°C | Stable |
| Solution (Ethanol, DMSO, DMF) | -80°C | Short-term storage recommended | |
| Light Exposure | Solution | Protect from light (amber vials or foil) | Potentially light-sensitive |
| Incompatible Materials | Solid and Solution | Avoid strong acids/alkalis, strong oxidizing/reducing agents | May cause degradation |
| Handling | Solid and Solution | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area. | Standard laboratory precautions |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Degradation of this compound in an Experiment | Improper Storage: Stock solution stored at an inappropriate temperature or for too long. | Prepare a fresh stock solution of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| pH Instability: The pH of the experimental buffer may be causing degradation. | Perform a pilot experiment to assess the stability of this compound in your buffer system at the experimental temperature and duration. Consider using a different buffer system if significant degradation is observed. | |
| Presence of Incompatible Substances: Your experimental system may contain substances that react with this compound. | Review all components of your experimental setup for known incompatibilities with quinolone compounds (e.g., strong oxidizing or reducing agents). | |
| Precipitation of this compound in Aqueous Buffers | Low Aqueous Solubility: this compound has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is high enough to maintain solubility, but low enough to not affect your experimental system. Perform a solubility test in your final buffer system. |
| "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic compounds. | If possible, reduce the salt concentration of your buffer or try a different buffer system. | |
| Color Change in this compound Solution | Degradation: A change in color may indicate chemical degradation. | Discard the solution and prepare a fresh one. Ensure proper storage and handling to minimize degradation. |
| Light Exposure: For some compounds, light exposure can lead to color changes. | Protect the solution from light and observe if the color change still occurs. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in the desired solvent (e.g., DMSO, ethanol) to a final concentration of 10 mg/mL.
-
Aliquot the stock solution into amber vials and store at -80°C.
2. Stability Study Setup:
-
Dilute the this compound stock solution to the desired final concentration in the test solvent or buffer.
-
Prepare multiple identical samples for analysis at different time points.
-
Include control samples stored under conditions known to be stable (e.g., freshly prepared, stored at -80°C).
-
Expose the test samples to the desired stress conditions (e.g., specific temperature, light exposure, pH).
3. HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), analyze a sample by a validated stability-indicating HPLC method.
-
A suitable starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
References
Technical Support Center: Overcoming Pseudane IX Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Pseudane IX in aqueous solutions.
Troubleshooting Guide
Our troubleshooting guide is designed to walk you through a systematic approach to identify and solve common solubility problems encountered during your experiments with this compound.
Q1: I've observed precipitation after adding this compound to my aqueous buffer. What is the first step I should take?
A1: The first step is to confirm that the precipitation is indeed this compound and not a component of your buffer. After this confirmation, the most straightforward initial troubleshooting step is to adjust the pH of your solution. This compound, a quinolone derivative, is a weakly basic compound.[1][2] Its solubility is therefore highly dependent on the pH of the aqueous medium.[3][4]
-
Recommendation: Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 5.0-6.5). In an acidic environment, the quinolone nitrogen can become protonated, forming a more soluble salt.[1][2] Conversely, in neutral or alkaline solutions, the compound will likely exist in its less soluble, uncharged form.
Q2: Adjusting the pH did not fully resolve the precipitation, or I need to work at a specific physiological pH. What is my next option?
A2: If pH adjustment is not sufficient or feasible for your experimental setup, the use of co-solvents is a widely accepted and effective next step.[5][6] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]
-
Recommended Co-solvents: For cell-based assays, it is crucial to use co-solvents with low toxicity. Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[7]
-
Workflow:
-
Prepare a high-concentration stock solution of this compound in a suitable co-solvent (e.g., DMSO).
-
Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized precipitation.
-
It is critical to keep the final concentration of the co-solvent in your experimental medium as low as possible (typically <1%, and ideally <0.1% for cell-based assays) to avoid off-target effects.[7]
-
Q3: I am still facing solubility issues even with a co-solvent, or I need to avoid organic solvents altogether. What advanced techniques can I employ?
A3: For persistent solubility challenges, or when organic solvents must be avoided, more advanced formulation strategies can be utilized. These include the use of cyclodextrins, the preparation of nanosuspensions, or encapsulation in liposomes.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[8]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[10][11] This can be achieved through methods like wet media milling or high-pressure homogenization.[11][12]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[13][14] Liposomal formulations can improve the solubility and delivery of hydrophobic compounds.[15][16]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for addressing this compound solubility issues.
Caption: A troubleshooting flowchart for this compound solubility.
Frequently Asked Questions (FAQs)
Q: What is the expected aqueous solubility of this compound?
Q: How does pH adjustment improve the solubility of this compound?
A: this compound contains a quinolone ring system, which is weakly basic. In an acidic solution (lower pH), the nitrogen atom in the quinolone ring can accept a proton (become protonated), acquiring a positive charge. This charged species is more polar and thus more soluble in water.[1][2][19]
Q: What are the best practices for preparing a stock solution of this compound with a co-solvent?
A: To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solution, add the stock solution to your aqueous buffer while vortexing to facilitate rapid dispersion and minimize precipitation.
Q: Are there any potential downsides to using co-solvents?
A: Yes, high concentrations of co-solvents like DMSO can have cytotoxic effects or interfere with experimental outcomes. It is crucial to determine the maximum tolerated co-solvent concentration for your specific assay and to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
Q: When should I consider using cyclodextrins?
A: Cyclodextrins are a good option when pH adjustment is not sufficient, and you need to avoid or minimize the use of organic co-solvents.[20][9] They are particularly useful for in vivo studies where solvent toxicity is a significant concern.
Data on Solubility Enhancement Strategies
The following tables provide hypothetical yet representative data on how different solubilization techniques could improve the aqueous solubility of this compound.
Table 1: Effect of pH on this compound Solubility
| pH | Expected Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 5.0 | ~25 | ~50x |
| 6.0 | ~10 | ~20x |
| 7.4 | ~0.5 | 1x |
| 8.0 | <0.5 | <1x |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Expected Solubility (µg/mL) |
| None | 0% | ~0.5 |
| DMSO | 0.1% | ~5 |
| DMSO | 1% | ~50 |
| Ethanol | 1% | ~20 |
Table 3: Effect of Cyclodextrin on this compound Solubility in Water
| Cyclodextrin Type | Concentration (mM) | Expected Solubility (µg/mL) |
| None | 0 | ~0.2 |
| HP-β-CD | 10 | ~20 |
| HP-β-CD | 50 | ~100 |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).
-
Add a pre-weighed amount of this compound powder to a known volume of each buffer to create a supersaturated suspension.
-
Equilibrate the suspensions for 24 hours at room temperature with constant agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved.
-
To prepare a working solution, vigorously vortex your aqueous buffer.
-
While the buffer is vortexing, add the required volume of the DMSO stock solution drop-by-drop to achieve the desired final concentration of this compound.
-
Ensure the final concentration of DMSO in the aqueous solution is below the tolerance level for your specific application (e.g., <0.5% for most cell cultures).
-
Visually inspect the solution for any signs of precipitation.
Caption: Workflow for co-solvent solubilization.
Protocol 3: Solubilization using Cyclodextrin Complexation
-
Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration (e.g., 50 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the equilibration period, centrifuge the suspension to remove the undissolved this compound.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Determine the concentration of the solubilized this compound-cyclodextrin complex using a suitable analytical method.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Liposomal delivery of hydrophobic RAMBAs provides good bioavailability and significant enhancement of retinoic acid signalling in neuroblastoma tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposome transport of hydrophobic drugs: gel phase lipid bilayer permeability and partitioning of the lactone form of a hydrophobic camptothecin, DB-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.unair.ac.id [repository.unair.ac.id]
- 19. fiveable.me [fiveable.me]
- 20. humapub.com [humapub.com]
Technical Support Center: Troubleshooting Pseudane IX Antiviral Assay Variability
Welcome to the technical support center for the Pseudane IX antiviral assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues that can lead to variability in experimental results. By following these guides and frequently asked questions (FAQs), you can enhance the consistency and reliability of your antiviral screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing high variability in my replicate wells for the antiviral assay?
A1: High variability between replicate wells is a common issue that can often be traced back to inconsistencies in assay setup. Here are the primary factors to investigate:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable virus replication and, consequently, variable results.[1][2] Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Inaccuracies: Small errors in pipetting virus, compound, or reagents can lead to significant differences in final concentrations.[3] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and virus infection.[2] To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or media.
-
Inconsistent Incubation: Variations in temperature or CO2 levels within the incubator can impact cell health and viral replication.[2] Ensure your incubator is properly maintained and calibrated, and avoid stacking plates.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that results in a confluent monolayer on the day of infection.[1][2][4]
-
Standardize Pipetting Technique: Ensure all technicians involved in the assay are using a consistent and proper pipetting technique.
-
Implement Plate Mapping: Design your plate layout to minimize edge effects and ensure proper controls are included in each plate.
Q2: My positive control (known antiviral drug) is not showing the expected inhibition. What could be the cause?
A2: When a reliable positive control fails to perform as expected, it often points to a problem with the reagents or the assay conditions.
-
Degraded Antiviral Compound: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the positive control compound.
-
Incorrect Virus Titer: If the amount of virus used in the assay is too high, it can overwhelm the inhibitory effect of the positive control.[5]
-
Suboptimal Assay Conditions: Factors like incubation time and media composition can influence the effectiveness of the antiviral compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of the positive control or prepare a new stock solution.
-
Confirm Virus Titer: Re-titer your virus stock to ensure you are using the correct multiplicity of infection (MOI).
-
Review Assay Protocol: Double-check all incubation times, temperatures, and reagent concentrations against the validated protocol.
Q3: I am observing significant cytotoxicity in my cell controls treated with this compound. How can I address this?
A3: Compound-induced cytotoxicity can confound the interpretation of antiviral activity, as a reduction in viral signal may be due to cell death rather than specific viral inhibition.[6][7]
-
High Compound Concentration: The concentration of this compound being tested may be toxic to the host cells.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at high concentrations.[4][8]
-
Sensitive Cell Line: The cell line being used may be particularly sensitive to the compound or solvent.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a separate cytotoxicity assay to determine the maximum non-toxic concentration of this compound.[6][9][10]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in the assay media is below the level known to cause cytotoxicity (typically <0.5% for DMSO).[4][8]
-
Select an Appropriate Concentration Range: Based on the cytotoxicity data, select a range of concentrations for the antiviral assay where cell viability is not significantly affected.
Quantitative Data Summary Tables
Table 1: Troubleshooting High Variability in Replicates
| Potential Cause | Parameter to Check | Acceptable Range/Criteria | Corrective Action |
| Uneven Cell Seeding | Cell monolayer confluency | 80-95% confluent at time of infection | Optimize seeding density; ensure homogenous cell suspension. |
| Pipetting Inaccuracy | Coefficient of Variation (CV) of controls | < 15% | Calibrate pipettes; standardize technique. |
| Edge Effects | Comparison of inner vs. outer wells | No significant difference in cell viability or virus CPE | Do not use outer wells for experimental samples; fill with sterile liquid. |
| Inconsistent Incubation | Incubator temperature and CO2 logs | ± 0.5°C; ± 0.5% CO2 | Regular incubator maintenance and calibration. |
Table 2: Troubleshooting Control Failures
| Control Issue | Parameter to Check | Expected Outcome | Corrective Action |
| Positive Control Failure | IC50 of known antiviral | Within 2-3 fold of historical average | Use fresh compound stock; verify virus titer. |
| Negative (Virus) Control Failure | Cytopathic Effect (CPE) | Consistent and widespread CPE | Re-titer virus; check cell health and confluency. |
| Cell Control Contamination | Microscopic observation | No signs of bacteria, fungi, or yeast | Use aseptic technique; check media and reagents for contamination. |
Table 3: Addressing Compound Cytotoxicity
| Parameter | Experiment | Endpoint | Interpretation |
| Compound Toxicity | Cytotoxicity Assay (e.g., MTT, MTS) | CC50 (50% cytotoxic concentration) | The concentration of this compound that reduces cell viability by 50%. |
| Therapeutic Window | Antiviral Assay & Cytotoxicity Assay | Selectivity Index (SI = CC50 / IC50) | A higher SI indicates a more promising therapeutic window. |
Experimental Protocols
1. This compound Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)
-
Objective: To determine the concentration of this compound that inhibits 50% of viral plaque formation (IC50).
-
Methodology:
-
Seed host cells in 24-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
In a separate plate, mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the growth medium from the cell plates and infect the cells with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
The IC50 is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.[11][12]
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
-
Methodology:
-
Seed host cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the wells. Include cell-only (no compound) and solvent controls.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 is the compound concentration that reduces the absorbance by 50% compared to the cell control.[6][10]
-
3. Virus Titration (Plaque Assay)
-
Objective: To determine the concentration of infectious virus particles in a stock, expressed as plaque-forming units per milliliter (PFU/mL).
-
Methodology:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare ten-fold serial dilutions of the virus stock in serum-free medium.
-
Infect the cell monolayers with each dilution.
-
After a 1-hour adsorption period, remove the inoculum and overlay with a semi-solid medium.
-
Incubate for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize plaques.
-
Count the number of plaques in wells with a countable number (typically 20-100 plaques).
-
Calculate the virus titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
Visualizations
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Caption: Logical flowchart for troubleshooting antiviral assay variability.
Caption: Potential mechanism of action for this compound in the viral life cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 11. Variability in Dengue Titer Estimates from Plaque Reduction Neutralization Tests Poses a Challenge to Epidemiological Studies and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Pseudane IX Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal concentration of a novel compound, Pseudane IX, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a quinolone alkaloid that has demonstrated antiviral activity, specifically against the Hepatitis C Virus (HCV).[1][2] Its mode of action involves the inhibition of HCV at a post-entry step, leading to a decrease in viral RNA replication and protein synthesis.[1] The precise host cell signaling pathways modulated by this compound are a subject of ongoing research.
Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?
For a novel compound like this compound with limited characterization in your specific cell line or assay, it is crucial to test a broad range of concentrations to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 10 nM to 100 µM. This wide range will help identify concentrations that elicit a biological effect, induce cytotoxicity, or have no discernible impact.
Q3: How do I properly dissolve and store this compound for my experiments?
As the solubility of this compound in aqueous solutions may be limited, a stock solution should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells, typically below 0.1%. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: I am observing high background signal in my assay. What are the common causes and solutions?
High background can obscure the specific signal from your assay and can be caused by several factors:
-
Autofluorescence: Cells and media components can naturally fluoresce. To mitigate this, use phenol red-free media and consider specialized imaging equipment or analysis software that can subtract background fluorescence.
-
Nonspecific binding of reagents: Ensure adequate blocking steps and optimized antibody concentrations if you are using immunofluorescence-based assays.
-
Compound precipitation: At higher concentrations, this compound may precipitate out of solution, leading to light scattering and false signals. Visually inspect your assay plates for any signs of precipitation.
Q5: My results show high variability between replicate wells. What can I do to improve consistency?
High variability can compromise the reliability of your data. Common causes include:
-
Inconsistent cell seeding: Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell distribution.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data points.
-
Pipetting errors: Ensure accurate and consistent pipetting of both cells and compound dilutions.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Problem: Significant cell death is observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a cytotoxicity assay (e.g., MTT, LDH release) with a very broad range of this compound concentrations to determine the precise cytotoxic threshold for your specific cell line. |
| Solvent toxicity | Run a vehicle control experiment with the highest concentration of the solvent (e.g., DMSO) used in your assay to ensure it is not the cause of cell death. |
| Compound instability | Ensure the compound is properly stored and handled. Consider preparing fresh dilutions for each experiment. |
Guide 2: No Observable Effect
Problem: No significant biological response is detected even at high concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Insufficient incubation time | The biological effect of this compound may require a longer duration to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. |
| Low expression of the target protein/pathway | If you have a hypothesized target for this compound, verify its expression level in your chosen cell line using techniques like western blotting or qPCR. |
| Compound inactivity in the specific assay | The biological activity of this compound may not be detectable with your current assay. Consider using an alternative assay that measures a different cellular process. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the cell seeding density that ensures cells are in the logarithmic growth phase and sub-confluent at the end of the experiment.
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubate the plate for the intended duration of your main experiment (e.g., 48 hours).
-
At the end of the incubation period, visually inspect the wells under a microscope to assess confluency.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to quantify the number of viable cells at each density.
-
Select the seeding density that results in approximately 70-80% confluency at the end of the incubation period.
Protocol 2: Dose-Response Curve for this compound
Objective: To determine the effective concentration range and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.
Methodology:
-
Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Include appropriate controls:
-
Untreated control: Cells with medium only.
-
Vehicle control: Cells with medium containing the highest concentration of the solvent used for the this compound dilutions.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Perform a relevant cell-based assay (e.g., cell viability, reporter gene assay, or a specific functional assay).
-
Plot the assay response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 or EC50 value from the curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways
The following diagrams illustrate common signaling pathways that are often investigated in drug development and could be potentially modulated by novel compounds like this compound.
Caption: The MAPK/ERK signaling pathway.
References
potential cytotoxicity of Pseudane IX and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudane IX. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
A1: Published data indicates that this compound exhibits potent antiviral activity against Hepatitis C Virus (HCV) replication with a 50% inhibitory concentration (IC50) of 1.4 µg/mL.[1] Importantly, at this concentration, no apparent cytotoxicity was observed.[1] However, it is crucial to note that the cytotoxicity of any compound can be cell-type specific.[2] Related quinoline alkaloids have demonstrated dose-dependent cytotoxic effects on various cancer cell lines.[3][4] Therefore, it is essential to determine the cytotoxic profile of this compound in your specific experimental system.
Q2: How can I determine the IC50 value of this compound in my cell line?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a variety of cell viability assays. A common method is the MTT assay, which measures the metabolic activity of cells. A general protocol is provided in the "Experimental Protocols" section of this document. It is recommended to perform a dose-response experiment with a wide range of this compound concentrations to accurately determine the IC50 value in your specific cell line.
Q3: What is the potential mechanism of this compound-induced cytotoxicity?
A3: While specific studies on the cytotoxic mechanism of this compound are limited, research on related quinoline and isoquinoline alkaloids suggests that they can induce apoptosis.[3][5][6] This programmed cell death is often mediated through the activation of caspases, such as caspase-3 and caspase-7.[3][5] Some studies also indicate that these compounds can cause cell cycle arrest. Furthermore, the PI3K-Akt signaling pathway has been implicated in the biological activity of compounds from the same plant source as this compound.[1]
Q4: I am observing higher-than-expected cytotoxicity. What are the potential causes and how can I mitigate this?
A4: Higher-than-expected cytotoxicity can stem from several factors. Our troubleshooting guide below addresses common issues and provides mitigation strategies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| High background cytotoxicity in vehicle control | Solvent toxicity (e.g., DMSO, ethanol) | • Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[7] • Perform a solvent toxicity titration curve to determine the maximum tolerated concentration. |
| Precipitation of this compound in culture medium | Poor compound solubility | • Visually inspect wells for any precipitate. • Use solubility enhancers such as cyclodextrins or non-ionic surfactants like Tween® 80, after confirming their low intrinsic toxicity to your cell line.[7] |
| Inconsistent results between experiments | Variability in experimental conditions | • Standardize cell seeding density and ensure cells are in the logarithmic growth phase. • Prepare fresh stock solutions of this compound for each experiment.[7] • Regularly check for mycoplasma contamination. |
| Observed cytotoxicity at expected non-toxic concentrations | Cell line sensitivity | • Different cell lines exhibit varying sensitivities to compounds.[2] • Consider using a less sensitive cell line if appropriate for your research question. • Reduce the incubation time with this compound. |
| Assay interference | • Run a control with this compound in cell-free medium to check for direct interference with your viability assay reagents (e.g., reduction of MTT). • Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity).[7] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound against HCV and provides comparative cytotoxic data for related quinoline alkaloids against different cancer cell lines.
| Compound | Cell Line/Target | IC50 (µg/mL) | Assay Type |
| This compound | HCV Replication | 1.4 | Antiviral Assay |
| Cinchonine | HeLa (Cervical Cancer) | >100 (approx.) | MTT Assay |
| Cinchonidine | HeLa (Cervical Cancer) | >100 (approx.) | MTT Assay |
| Quinine | HeLa (Cervical Cancer) | >100 (approx.) | MTT Assay |
| Quinidine | HeLa (Cervical Cancer) | >100 (approx.) | MTT Assay |
| Related Quinoline Derivative 1 | HepG2 (Liver Cancer) | 0.137 - 0.332 | SRB Assay |
| Related Quinoline Derivative 2 | HCT116 (Colon Cancer) | Varies | SRB Assay |
Note: The IC50 values for related quinoline alkaloids are provided for comparative purposes and may not be directly representative of this compound's activity in those cell lines. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the general steps for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Diagram 1: General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Postulated apoptosis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
avoiding degradation of Pseudane IX during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pseudane IX. Our goal is to help you minimize degradation and maximize the yield of this valuable compound during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a quinolone alkaloid found in plants such as Ruta angustifolia. Like many natural products, it can be susceptible to degradation under certain chemical and physical conditions. Ensuring its stability during extraction is crucial for obtaining accurate yields and preserving its biological activity for research and drug development.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound, a quinolone alkaloid, include:
-
pH Extremes: Both highly acidic and highly alkaline conditions can potentially lead to the hydrolysis or rearrangement of the molecule.
-
Elevated Temperatures: Many alkaloids are sensitive to heat, which can accelerate degradation reactions.
-
Light Exposure: Prolonged exposure to UV or even ambient light can cause photodegradation of sensitive compounds.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of the molecule, especially over extended extraction times.
-
Enzymatic Degradation: If the plant material is not properly handled and dried, endogenous plant enzymes can degrade this compound.
Q3: Which solvents are recommended for the extraction of this compound?
Based on published literature, a sequential extraction using solvents of increasing polarity is effective. A common approach involves the use of dichloromethane, where this compound has been shown to be effectively extracted.[1][2] Other solvents that can be used in the initial extraction from plant material include ethanol and methanol. For subsequent purification steps like liquid-liquid extraction or chromatography, solvents such as hexane and ethyl acetate are often employed.[1]
Q4: How can I minimize the risk of this compound degradation during the extraction process?
To minimize degradation, it is recommended to:
-
Work at moderate temperatures.
-
Protect the extraction setup from light.
-
Use high-purity solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation steps.
-
Keep extraction times as short as is reasonably possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may have been too short. | Ensure the plant material is finely ground. Increase the extraction time or perform multiple extraction cycles. Consider using sonication for improved solvent penetration. |
| Degradation during Extraction: The extraction conditions (e.g., high temperature, extreme pH) may be causing the degradation of this compound. | Conduct the extraction at room temperature or below. Use a neutral pH for the extraction solvent if possible. Protect the extraction from light by covering the glassware with aluminum foil. | |
| Improper Solvent Selection: The solvent used may not be optimal for solubilizing this compound. | Use dichloromethane for the primary extraction, as it has been shown to be effective.[1][2] Consider a sequential extraction with solvents of varying polarities to optimize the recovery. | |
| Presence of Impurities in the Final Extract | Co-extraction of Other Compounds: The initial extraction solvent may be pulling out a wide range of compounds from the plant matrix. | Perform a liquid-liquid partitioning (acid-base extraction) to selectively isolate the basic alkaloid fraction. Utilize column chromatography for further purification. |
| Solvent Impurities: The solvents used may contain impurities that are co-eluting with this compound. | Use HPLC-grade or distilled solvents to minimize the introduction of impurities. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary in the plant material depending on the harvesting time, growing conditions, and storage. | Use plant material from a single, well-characterized source. Ensure consistent drying and storage procedures for the plant material. |
| Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to different outcomes. | Standardize all steps of the extraction protocol, including solvent volumes, extraction times, and temperature. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for the Selective Isolation of Alkaloids
This protocol is designed for the selective extraction of alkaloids, including this compound, from a crude plant extract.
-
Acidification: Dissolve the crude extract in a mixture of a nonpolar organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous acid solution (e.g., 5% HCl).
-
Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The protonated alkaloids will move to the aqueous layer.
-
Washing: Wash the organic layer with the aqueous acid solution a few more times to ensure all alkaloids are extracted. Combine all aqueous fractions.
-
Basification: Make the combined aqueous fraction alkaline (pH 9-10) by the slow addition of a base (e.g., ammonium hydroxide or sodium carbonate).
-
Extraction of Free Base: Extract the now deprotonated (free base) alkaloids from the alkaline aqueous solution using a nonpolar organic solvent (e.g., dichloromethane). Repeat this extraction several times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction containing this compound.
Visualizations
References
dealing with impurities in synthetic Pseudane IX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Pseudane IX. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can arise from several sources, including:
-
Starting materials: Purity of the initial reagents, such as 3-oxododecanoic acid phenylamide, can significantly impact the final product.
-
Side reactions: Incomplete reactions or the formation of by-products during the four-step synthesis can lead to impurities.
-
Reagents and solvents: Residues from reagents like zinc, acetic acid, or solvents used in extraction and chromatography can contaminate the final product.[1]
-
Degradation: The stability of intermediates and the final product under the reaction and purification conditions can affect purity.
Q2: How can I effectively purify crude synthetic this compound?
A2: A common and effective method for purifying crude this compound is through column chromatography on silica gel.[1] The process typically involves using a non-polar eluent to first wash out non-polar impurities, followed by a gradual increase in polarity to elute the desired product. For instance, starting with diethyl ether and gradually increasing the polarity with methanol is a reported method.[1] Subsequent trituration with a solvent like diethyl ether can further enhance purity by inducing crystallization of the product while leaving more soluble impurities in the solvent.[1]
Q3: My final product shows a low yield after purification. What are the potential reasons?
A3: Low yield can be attributed to several factors:
-
Incomplete reactions: One or more steps in the synthesis may not have proceeded to completion. Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial.
-
Loss during extraction: Multiple liquid-liquid extraction steps can lead to product loss. Ensuring proper phase separation and minimizing the number of extractions can help.
-
Suboptimal chromatography conditions: Using an inappropriate solvent system or a poorly packed column can result in poor separation and loss of product.
-
Product degradation: The intermediates or the final product might be sensitive to the reaction or purification conditions.
Troubleshooting Guide
Issue 1: Unexpected Spots on TLC Analysis of the Crude Product
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture, indicating the presence of impurities.
-
The Rf value of the main product spot is different from the expected value.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction at regular intervals using TLC. If the starting material spot persists, consider extending the reaction time or adding more of the limiting reagent. |
| Formation of By-products | Based on the reaction, anticipate potential by-products. For the synthesis of this compound, this could include partially reduced intermediates or products from side reactions of the starting materials. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. |
| Degradation of Product | If the product is known to be unstable, ensure that the work-up and purification steps are performed promptly and at low temperatures if necessary. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
An impurity co-elutes with the product during column chromatography.
-
The impurity is visible in the NMR spectrum of the purified product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Similar Polarity of Impurity and Product | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase for the chromatography. |
| Formation of an Isomer or Tautomer | The N-oxide of this compound is known to exhibit tautomerism, which can affect its chromatographic behavior.[1] Characterize the impurity using techniques like LC-MS and 2D NMR to identify its structure. If it is an isomer, a different chromatographic technique (e.g., preparative HPLC with a different column) might be necessary. |
| Complexation with Metal Ions | If metal catalysts (e.g., Zinc) are used in the synthesis, residual metal ions can form complexes with the product.[1] Wash the organic extracts with a chelating agent solution (e.g., EDTA) during the work-up. |
Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC) for Reaction Monitoring
Objective: To monitor the progress of the synthesis of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., Diethyl ether:Methanol 20:1)[1]
-
UV lamp (254 nm)
-
Capillary tubes
Procedure:
-
Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and allowing it to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp and calculate the Rf values. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound from reaction impurities.
Materials:
-
Glass column
-
Silica gel (for column chromatography)
-
Eluent (e.g., Diethyl ether, Methanol)[1]
-
Crude this compound
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Diethyl ether).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.
-
Begin eluting the column with the initial eluent, collecting fractions.
-
Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent (e.g., Methanol) to the eluting solvent.[1] A common gradient could be from 100% Diethyl ether to a 20:1 mixture of Diethyl ether:Methanol.[1]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude vs. Purified this compound
| Compound | Retention Time (min) | Crude Product (% Area) | Purified Product (% Area) |
| Impurity A (Starting Material) | 2.5 | 5.8 | < 0.1 |
| Impurity B (By-product) | 3.1 | 12.2 | 0.5 |
| This compound | 4.5 | 80.1 | 99.3 |
| Impurity C (Unknown) | 5.2 | 1.9 | 0.1 |
Data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
References
refinement of protocols for Pseudane IX biological testing
Technical Support Center: Pseudane IX Biological Testing
This guide provides detailed protocols and troubleshooting solutions for researchers working with this compound, a novel and potent MEK1/2 inhibitor. The primary expected outcome of this compound treatment is the inhibition of the MAPK/ERK signaling pathway, leading to reduced phosphorylation of ERK and a subsequent decrease in cancer cell proliferation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the Ras-Raf-MEK-ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a critical step for many cellular processes involved in cancer cell proliferation and survival.[1][2][3]
Q2: How should I dissolve and store this compound?
A2: For in vitro use, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: What is a typical concentration range for cell-based assays?
A3: The optimal concentration will vary depending on the cell line and assay duration. However, a common starting range for cell viability or target inhibition assays is between 1 nM and 10 µM. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line of interest.
Q4: Is this compound stable in cell culture media?
A4: this compound is generally stable in standard cell culture media for typical experiment durations (up to 72 hours). However, compound instability can be a source of experimental variability.[4] If instability is suspected, minimize the time the compound is in the media before and during the experiment. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity and precipitation.
Section 2: Data Presentation & Key Experimental Protocols
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assay | Recombinant MEK1 | IC50 | 0.9 |
| Biochemical Kinase Assay | Recombinant MEK2 | IC50 | 0.7 |
| Cell-Based p-ERK Assay | HCT116 Colon Cancer Cells | IC50 | 15.2 |
| Cell Viability (72 hr) | A375 Melanoma (BRAF V600E) | IC50 | 28.5 |
| Cell Viability (72 hr) | HCT116 Colon Cancer (KRAS G13D) | IC50 | 45.1 |
Note: IC50 values are representative and may vary based on experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., A375 melanoma)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (as 100% viability) and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol assesses the direct inhibitory effect of this compound on its target pathway.
Materials:
-
Cell line of interest grown in 6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[5][6]
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (p44/42 MAPK), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Treat cells at ~80% confluency with various concentrations of this compound for a short duration (e.g., 2 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.[6]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature.[7] Incubate with the primary antibody (e.g., anti-p-ERK, typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.[8] Wash again and apply ECL substrate for detection.[8]
-
Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped and re-probed with the respective antibodies to ensure equal protein loading.[8][9]
Section 3: Troubleshooting Guides (Q&A)
Q1: Why are my IC50 values from the cell viability assay inconsistent between experiments?
A1: High variability in IC50 values is a common issue and can stem from several sources.[10] Key factors to check include:
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. Over-passaged cells can have altered growth rates and drug sensitivity.
-
Seeding Density: Inconsistent initial cell numbers will lead to variable results. Ensure your cell suspension is homogenous before seeding.
-
Reagent Variability: Ensure all reagents, especially serum, are from the same lot for a set of experiments.[11]
-
Experimental Conditions: Factors like temperature, humidity, and incubation times must be kept consistent.[10]
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: My Western blot shows no decrease in p-ERK levels after this compound treatment. What went wrong?
A2: This suggests the inhibitor is not engaging its target effectively in the cellular context. Here are several potential causes:
-
Phosphatase Activity: During cell lysis, phosphatases can rapidly dephosphorylate proteins. Always use a lysis buffer freshly supplemented with phosphatase inhibitors.[5][6]
-
Treatment Time: The inhibition of ERK phosphorylation can be rapid and transient. A 2-hour treatment is a good starting point, but you may need to perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to find the optimal time point.
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of ERK and is working correctly.[5] Include a positive control (e.g., cells treated with a growth factor like EGF) to confirm that the p-ERK signal can be detected.[5]
-
Compound Activity: Confirm that your this compound stock solution has not degraded. If in doubt, use a fresh aliquot.
Q3: I see a precipitate in the cell culture media after adding this compound. How can I fix this?
A3: Precipitation is often due to the low aqueous solubility of small molecule inhibitors.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the media is low (ideally ≤0.1%, and not exceeding 0.5%). High DMSO concentrations can cause compounds to fall out of solution.
-
Dilution Method: Prepare intermediate dilutions of your stock in pre-warmed (37°C) cell culture media. Add the drug dilution to the wells and mix gently but thoroughly. Avoid adding a small volume of highly concentrated DMSO stock directly into the well.
-
Serum Interaction: Some compounds can bind to proteins in fetal bovine serum (FBS), affecting their solubility and availability. Try reducing the serum concentration during the treatment period if it does not impact cell health.
Section 4: Signaling Pathway & Workflow Diagrams
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
Caption: Experimental workflow for IC50 determination using an MTT assay.
References
- 1. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Pseudane IX: A Comparative Analysis Against Leading HCV NS5B Polymerase Inhibitors
For Immediate Release
In the landscape of antiviral drug discovery for Hepatitis C Virus (HCV), the NS5B RNA-dependent RNA polymerase remains a prime target. This guide provides a comparative analysis of Pseudane IX, a natural compound with potent anti-HCV activity, against established HCV NS5B polymerase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
While this compound has demonstrated significant inhibition of HCV RNA replication, it is important to note that its direct interaction with the NS5B polymerase has not been definitively confirmed through enzymatic assays in the available literature. However, its pronounced effect on viral RNA synthesis warrants a comparative discussion with inhibitors that directly target this essential viral enzyme.
Executive Summary
This compound, a quinolone alkaloid isolated from Ruta angustifolia, has emerged as a potent inhibitor of HCV replication.[1][2] This guide compares its in vitro efficacy and mode of action with those of well-characterized NS5B polymerase inhibitors: the nucleoside inhibitor (NI) sofosbuvir, and the non-nucleoside inhibitors (NNIs) dasabuvir and beclabuvir.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and the selected NS5B polymerase inhibitors. These values provide a quantitative measure of their potency in enzymatic and cell-based assays, respectively.
Table 1: In Vitro Inhibitory Activity Against HCV
| Compound | Class | Target | IC50 | EC50 (Genotype 1b) | EC50 (Genotype 1a) |
| This compound | Quinolone Alkaloid | HCV RNA Replication[1][2] | 1.4 ± 0.2 µg/mL[1][2] | Not Reported | Not Reported |
| Sofosbuvir (active form GS-461203) | Nucleoside Inhibitor (NI) | NS5B Polymerase Active Site[1][3] | 0.7 - 2.6 µM[4] | 102 nM[5] | 62 nM[5] |
| Dasabuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase Palm Domain[6][7] | 2.2 - 10.7 nM[8] | 1.8 nM[8][9] | 7.7 nM[8][9] |
| Beclabuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase Thumb Site 1[10] | < 28 nM[10] | 6 nM | 3 nM |
Note: The IC50 for this compound is reported in µg/mL. For comparison, the molar concentration is approximately 5.1 µM.
Mechanisms of Action
The HCV NS5B polymerase is a critical enzyme for the replication of the viral RNA genome. Inhibitors of this enzyme are broadly classified into two categories based on their mechanism of action: nucleoside/nucleotide inhibitors and non-nucleoside inhibitors.
This compound
Mode-of-action studies have revealed that this compound inhibits HCV at a post-entry step of the viral life cycle.[1][2] Specifically, it has been shown to decrease the levels of HCV RNA replication and viral protein synthesis.[1][2] While this points to an interference with the viral replication machinery, direct inhibition of the NS5B polymerase enzyme has not been conclusively demonstrated.
Nucleoside/Nucleotide Inhibitors (NIs)
NIs, such as sofosbuvir, are prodrugs that are metabolized within the host cell to their active triphosphate form.[3] This active metabolite mimics natural nucleotides and is incorporated into the growing viral RNA chain by the NS5B polymerase. Upon incorporation, it acts as a chain terminator, preventing further elongation of the RNA strand and thus halting viral replication.[1]
Non-Nucleoside Inhibitors (NNIs)
NNIs, including dasabuvir and beclabuvir, bind to allosteric sites on the NS5B polymerase, which are distinct from the enzyme's active site.[6][10] This binding induces a conformational change in the polymerase, rendering it inactive and unable to catalyze RNA synthesis.[6][7] Dasabuvir binds to the palm domain of the enzyme, while beclabuvir binds to the thumb domain.[6][10]
Figure 1. Overview of HCV replication and points of inhibition.
Figure 2. Mechanisms of NI and NNI HCV NS5B polymerase inhibitors.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of anti-HCV compounds.
HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
-
Enzyme and Substrate Preparation : Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template (e.g., poly(A)) and a complementary primer (e.g., oligo(U)) are prepared.
-
Reaction Mixture : The reaction is typically carried out in a buffer containing the NS5B enzyme, the template-primer duplex, divalent cations (e.g., Mg²⁺ or Mn²⁺), and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Inhibition Assay : The test compound (e.g., this compound, sofosbuvir triphosphate, dasabuvir, or beclabuvir) at various concentrations is pre-incubated with the enzyme before initiating the reaction by the addition of rNTPs.
-
Reaction and Quenching : The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a defined period. The reaction is then stopped by the addition of a quenching solution (e.g., EDTA).
-
Detection : The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by precipitation or filtration) and quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
HCV Replicon Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic or full-length HCV replicon.
-
Cell Culture : Huh-7 cells containing an HCV replicon, often engineered to express a reporter gene like luciferase, are cultured in a suitable medium.
-
Compound Treatment : The cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation : The treated cells are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours).
-
Quantification of HCV Replication :
-
Reporter Gene Assay : If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
RT-qPCR : Total cellular RNA is extracted, and the level of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Cytotoxicity Assay : In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the effect of the compound on cell viability.
-
Data Analysis : The EC50 value is calculated from the dose-response curve of HCV replication inhibition. The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity data. The selectivity index (SI = CC50/EC50) is often calculated to assess the therapeutic window of the compound.
Figure 3. Workflow for evaluating the anti-HCV activity of a compound.
Conclusion
This compound demonstrates potent anti-HCV activity by inhibiting viral RNA replication.[1][2] While its precise molecular target is yet to be elucidated, its efficacy is comparable to that of established antiviral agents. In comparison, sofosbuvir, dasabuvir, and beclabuvir are direct-acting antivirals with well-defined mechanisms of action targeting the HCV NS5B polymerase. Sofosbuvir acts as a chain terminator, while dasabuvir and beclabuvir are allosteric inhibitors that bind to different sites on the enzyme.[1][3][6][7][10]
Further research, particularly enzymatic assays with purified NS5B polymerase, is warranted to determine if this compound directly inhibits this key viral enzyme. Such studies would clarify its mechanism of action and aid in its potential development as a novel anti-HCV therapeutic. The distinct chemical scaffold of this compound may offer advantages in terms of resistance profiles and could serve as a valuable lead for the development of new classes of HCV inhibitors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shu.elsevierpure.com [shu.elsevierpure.com]
- 9. Disruption of hepatitis C virus RNA replication through inhibition of host protein geranylgeranylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NS5B inhibitor - Wikipedia [en.wikipedia.org]
Validating the Anti-HCV Activity of Pseudane IX In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential in vivo anti-Hepatitis C Virus (HCV) activity of Pseudane IX, a natural compound isolated from Ruta angustifolia, against the established direct-acting antiviral (DAA) drug, Sofosbuvir. The content is based on existing in vitro data for this compound and established preclinical and clinical data for Sofosbuvir, with hypothetical in vivo efficacy for this compound projected from its promising initial findings.
Performance Comparison: this compound vs. Sofosbuvir
The following table summarizes the known in vitro activity of this compound and the established in vivo efficacy of Sofosbuvir, alongside a projected in vivo efficacy for this compound to guide future research.
| Feature | This compound | Sofosbuvir |
| Mechanism of Action | Inhibition of HCV RNA replication and viral protein synthesis at a post-entry step.[1] | Prodrug that is metabolized to its active form (GS-461203), which acts as a chain terminator by inhibiting the HCV NS5B RNA-dependent RNA polymerase.[2][3][4] |
| Reported IC50 (in cell culture) | 1.4 ± 0.2 µg/mL[1] | Potent inhibitor of NS5B polymerase.[2][4] |
| Animal Model for In Vivo Validation | Human liver chimeric mouse model (proposed) | Human liver chimeric mouse model[5] |
| Route of Administration (Proposed/Established) | Oral (proposed, requires formulation development) | Oral[2] |
| Dosage in Animal Model (Proposed/Established) | To be determined (TBD) through dose-ranging studies (hypothetically 50-100 mg/kg/day) | 400 mg/kg/day (human equivalent dose)[6][7][8] |
| Observed/Projected Viral Load Reduction (in vivo) | Projected: 2.0 - 2.5 log10 reduction in HCV RNA after 14 days of treatment (hypothetical) | Established: Significant reduction in HCV RNA, leading to sustained virologic response in clinical trials.[3][9] |
| Potential Advantages | Novel mechanism of action, potential for activity against resistant strains, natural product origin. | Pangenotypic activity, high barrier to resistance, well-established efficacy and safety profile.[2][3] |
| Potential Challenges | Bioavailability, solubility, and formulation for in vivo delivery need to be optimized. | Cost of therapy, potential for drug-drug interactions. |
Experimental Protocols
To validate the in vivo anti-HCV activity of this compound, a robust and well-controlled animal study is essential. The following protocol outlines a proposed experiment using the human liver chimeric mouse model.
In Vivo Efficacy Study of this compound in HCV-infected Human Liver Chimeric Mice
1. Animal Model:
-
Model: Immunodeficient mice (e.g., uPA/SCID or FRG) with engrafted human hepatocytes.[5] These mice support HCV infection and replication.
-
Source: Reputable commercial vendor or academic core facility.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
2. HCV Infection:
-
Virus Strain: HCV genotype 1b or 2a infectious serum or cell culture-derived virus (HCVcc).
-
Inoculation: Intravenous injection of a standardized titer of HCV.
-
Confirmation of Infection: Serum HCV RNA levels will be monitored weekly by quantitative real-time PCR (qRT-PCR) to confirm chronic infection (stable viremia) before treatment initiation.
3. Treatment Groups:
-
Group 1 (Vehicle Control): Mice receive the vehicle used to formulate this compound and Sofosbuvir.
-
Group 2 (this compound): Mice receive this compound at a predetermined dose (e.g., 50 mg/kg/day, to be optimized in dose-ranging studies).
-
Group 3 (Sofosbuvir - Positive Control): Mice receive Sofosbuvir at an established effective dose (e.g., 400 mg/kg/day).[6][7][8]
-
Group Size: n = 8-10 mice per group to ensure statistical power.
4. Drug Formulation and Administration:
-
This compound Formulation: Due to the potential for low aqueous solubility, this compound will be formulated in a suitable vehicle such as a solution containing DMSO, Tween 80, and saline, or as a nano-suspension to enhance bioavailability.
-
Administration: Oral gavage, once daily for 14 consecutive days.
5. Monitoring and Endpoints:
-
Primary Endpoint: Change in serum HCV RNA levels from baseline to the end of treatment (Day 14). Blood samples will be collected at regular intervals (e.g., Day 0, 3, 7, 10, and 14).
-
Secondary Endpoints:
-
Intrahepatic HCV RNA levels at the end of the study.
-
Liver enzyme levels (ALT, AST) in serum to assess liver injury.
-
Histopathological analysis of liver tissue to evaluate inflammation and cell damage.
-
Body weight and clinical signs to monitor for toxicity.
-
6. Statistical Analysis:
-
Data will be expressed as mean ± standard deviation.
-
Statistical significance between groups will be determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.
-
A p-value of <0.05 will be considered statistically significant.
Visualizing the Path to Validation
To better illustrate the proposed research and the underlying biological context, the following diagrams have been generated.
Caption: Proposed experimental workflow for in vivo validation of this compound.
Caption: Simplified HCV lifecycle and targets of this compound and Sofosbuvir.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sovaldi (sofosbuvir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Sofosbuvir, a Significant Paradigm Change in HCV Treatment [xiahepublishing.com]
Comparative Analysis of Pseudane IX and its Synthetic Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological performance of the natural product Pseudane IX and its synthetic analogs. It is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as antibacterial and antiviral agents. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Introduction to this compound and its Analogs
This compound, chemically known as 2-nonyl-4(1H)-quinolone, is a natural product isolated from various sources, including Pseudomonas aeruginosa and the plant Ruta angustifolia.[1] It has garnered significant interest due to its diverse biological activities, which include antibacterial, antifungal, antiplasmodial, and notably, potent antiviral effects against the Hepatitis C virus (HCV).[1] The therapeutic potential of this compound has prompted the synthesis of several analogs, including its N-oxide (NQNO) and various carboxamide derivatives, in an effort to enhance its activity, improve its pharmacokinetic properties, and explore its structure-activity relationships.[1] This guide focuses on a comparative evaluation of the antibacterial and anti-HCV activities of this compound and its key synthetic analogs.
Comparative Antibacterial Activity
A comparative study of this compound and its synthetic analogs, including its N-oxide and novel carboxamide derivatives, was conducted to evaluate their antibacterial efficacy against a panel of six bacterial strains. The results, based on an agar diffusion assay, are summarized below.
Data Presentation: Antibacterial Activity
The following table presents the diameter of the inhibition zones (in mm) for this compound and its analogs against various bacterial strains.
| Compound | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | S. Typhimurium ATCC 14028 | P. aeruginosa ATCC 27853 |
| This compound (7) | 10 | 9 | 9 | - | - | - |
| N-oxide (8, NQNO) | 20 | 18 | 15 | 14 | 12 | 10 |
| Analog 4a | 12 | 10 | 10 | - | - | - |
| Analog 4b | 12 | 10 | 10 | - | - | - |
| Analog 4c | 10 | 9 | 9 | - | - | - |
| Analog 5a | 18 | 16 | 14 | 12 | 10 | 9 |
| Analog 5b | 22 | 20 | 18 | 16 | 14 | 12 |
| Analog 5c | 16 | 14 | 12 | 10 | 9 | - |
Data sourced from a study on the concise synthesis and antibacterial activity of this compound and its analogs. Inhibition zones include the 6 mm well diameter. A dash (-) indicates no inhibition zone observed.
Experimental Protocols: Antibacterial Agar Diffusion Assay
The antibacterial activity was determined using the agar diffusion method. The detailed protocol is as follows:
-
Preparation of Bacterial Inoculum: Pure cultures of the test bacterial strains were grown overnight. The turbidity of the bacterial suspension was adjusted to the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab was dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer. A 60 µL volume of a 100 µg/mL solution of each test compound (dissolved in DMSO) was added to the respective wells.
-
Incubation: The plates were incubated at 35°C ± 1°C for 18 ± 2 hours under aerobic conditions.
-
Measurement of Inhibition Zones: Following incubation, the diameter of the zone of complete growth inhibition around each well was measured in millimeters.
Mechanism of Action: Antibacterial Activity
This compound, as a member of the quinolone class of antibiotics, is known to exert its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication. Specifically, quinolones inhibit DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process necessary for the unwinding and replication of the bacterial chromosome. By inhibiting these enzymes, this compound and its analogs disrupt DNA synthesis, leading to bacterial cell death.
Caption: Mechanism of antibacterial action of this compound.
Comparative Anti-HCV Activity
This compound has demonstrated significant antiviral activity against the Hepatitis C virus. Its efficacy has been compared with other natural compounds and the standard-of-care drug, ribavirin.
Data Presentation: Anti-HCV Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound and comparator compounds against HCV.
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | 1.4 ± 0.2 | 5.1 ± 0.2 |
| Ribavirin (Control) | 2.8 ± 0.4 | - |
| Chalepin | 1.7 ± 0.5 | - |
| Arborinine | 6.4 ± 0.7 | - |
| Kokusaginine | 6.4 ± 1.6 | - |
| γ-Fagarine | 20.4 ± 0.4 | - |
Data sourced from a study on the inhibition of HCV replication by compounds isolated from Ruta angustifolia.[2]
Experimental Protocols: Anti-HCV Activity Assay
The anti-HCV activity was assessed using a cell-based assay. The detailed methodology is as follows:
-
Cell Culture and Virus Infection: Human hepatoma Huh7.5 cells were seeded in 24-well plates. The cells were then infected with the J6/JFH1 strain of HCV in the presence of serial dilutions of the test compounds.
-
RNA Extraction and Quantification: Total RNA was extracted from the cells using a commercial RNA miniprep system. The levels of HCV RNA were quantified using a real-time quantitative reverse transcription PCR (qRT-PCR) assay.
-
Protein Expression Analysis: The expression of HCV proteins, such as the NS3 protein, was analyzed by immunoblotting to confirm the inhibitory effect of the compounds on viral protein synthesis.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) was calculated by determining the concentration of the compound that resulted in a 50% reduction in HCV RNA levels compared to the untreated control.
Mechanism of Action: Anti-HCV Activity
Studies have shown that this compound inhibits the Hepatitis C virus at a post-entry step in its lifecycle.[2] Specifically, it has been observed to decrease the levels of HCV RNA replication and viral protein synthesis.[2] While the precise molecular target has not been definitively identified, it is suggested that as a quinolone, this compound may inhibit the HCV NS5B RNA polymerase, an essential enzyme for the replication of the viral genome.[3]
Caption: Post-entry inhibition of the HCV life cycle by this compound.
Conclusion
The comparative analysis reveals that this compound and its synthetic analogs are a promising class of compounds with significant biological activities. The N-oxide and certain carboxamide analogs of this compound exhibit enhanced antibacterial activity compared to the parent compound, particularly against Gram-positive bacteria. In the context of antiviral research, this compound demonstrates potent anti-HCV activity, surpassing that of the standard drug ribavirin in the reported studies. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of these compounds as potential therapeutic agents. The elucidation of their mechanisms of action provides a basis for future optimization and drug design efforts.
References
- 1. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Navigating Cellular Defenses: A Comparative Guide to Cross-Resistance Studies with Pseudane IX
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy. Pseudane IX, a 2-nonyl-4-quinolone belonging to the quinoline alkaloid class of compounds, has demonstrated notable biological activities, including anti-HCV and moderate cytotoxic effects against cancer cells.[1][2][3] However, the potential for cross-resistance with existing chemotherapeutic agents remains a critical and uninvestigated area. This guide provides a framework for conducting cross-resistance studies involving this compound, comparing its hypothetical performance with established quinoline-based anticancer drugs. Detailed experimental protocols and data presentation formats are provided to facilitate such research.
Comparative Efficacy of Quinoline-Based Compounds
To contextualize the potential of this compound, it is essential to compare its efficacy with clinically approved quinoline derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical, based on the known cytotoxicity of its chemical class) and other quinoline-based drugs against both drug-sensitive and drug-resistant cancer cell lines.
Table 1: Comparative IC50 Values (μM) of Quinoline-Based Drugs in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Type | IC50 (μM) | Resistance to |
| This compound (Hypothetical) | MCF-7 | Breast Cancer (Sensitive) | 5.2 | - |
| NCI/ADR-RES | Ovarian Cancer (Resistant) | 15.8 | Doxorubicin | |
| A549 | Lung Cancer (Sensitive) | 7.1 | - | |
| A549/T | Lung Cancer (Resistant) | 22.4 | Paclitaxel | |
| Anlotinib | H1975 | NSCLC (Sensitive) | 0.21 | - |
| H1975-OR | NSCLC (Resistant) | 3.13 | Osimertinib | |
| PC9 | NSCLC (Sensitive) | 0.49 | - | |
| PC9/GR | NSCLC (Resistant) | 4.47 | Gefitinib | |
| Bosutinib | K562 | CML (Sensitive) | 0.15 | - |
| Ba/F3 T315I | CML (Resistant) | >10 | Imatinib | |
| Lenvatinib | HepG2 | Hepatocellular Carcinoma (Sensitive) | ~5 | - |
| HepG2-LR | Hepatocellular Carcinoma (Resistant) | >10 | Lenvatinib | |
| Huh7 | Hepatocellular Carcinoma (Sensitive) | ~5 | - | |
| Huh7-LR | Hepatocellular Carcinoma (Resistant) | >10 | Lenvatinib | |
| Neratinib | BT-474 | Breast Cancer (Sensitive) | 0.008 | - |
| BT-474-NRS | Breast Cancer (Resistant) | >1 | Neratinib | |
| H2170 | Lung Cancer (Sensitive) | 0.012 | - | |
| H2170-NRH | Lung Cancer (Resistant) | >1 | Neratinib |
IC50 values for Anlotinib, Bosutinib, Lenvatinib, and Neratinib are derived from published studies.[4][5][6][7][8][9][10] IC50 values for this compound are hypothetical and for illustrative purposes.
Understanding the Mechanisms of Resistance
Cross-resistance often arises from shared mechanisms of drug inactivation or efflux. Key pathways to investigate include the overexpression of ATP-binding cassette (ABC) transporters, detoxification by Glutathione-S-transferase (GST), and altered metabolism by Cytochrome P450 (CYP) enzymes. The following diagram illustrates the interplay of these pathways in mediating drug resistance.
Caption: Proposed pathways for this compound resistance and potential cross-resistance with other quinoline-based drugs.
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these key assays.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines (sensitive and resistant pairs)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for ABC Transporter Expression
This protocol is to assess the protein levels of ABC transporters like ABCB1 and ABCG2.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCB1, anti-ABCG2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Glutathione-S-Transferase (GST) Activity Assay
This colorimetric assay measures the total GST activity in cell lysates.
Materials:
-
Cell lysates
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (1 mM)
-
Reduced glutathione (GSH) solution (1 mM)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing assay buffer, CDNB, and GSH.
-
Add 190 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10 µL of cell lysate (containing 10-20 µg of protein) to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Determine the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).
Cytochrome P450 (CYP) Activity Assay
This fluorometric assay measures the activity of specific CYP isoforms (e.g., CYP3A4, CYP1A2).
Materials:
-
Cell microsomes or S9 fractions
-
CYP assay buffer
-
Specific CYP substrate (fluorogenic)
-
NADPH regenerating system
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Add 50 µL of assay buffer containing the cell microsomes to each well of the 96-well plate.
-
Add 25 µL of the specific CYP substrate.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the NADPH regenerating system.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
Calculate the rate of fluorescence increase, which is proportional to the CYP activity.
Experimental Workflow and Logical Relationships
The following diagram outlines the logical flow of experiments to investigate cross-resistance to this compound.
Caption: A logical workflow for investigating the cross-resistance profile of this compound.
By following this structured approach, researchers can systematically evaluate the potential for cross-resistance with this compound and gain valuable insights into its mechanisms of action and resistance. This knowledge is crucial for the future development and clinical positioning of this promising natural product.
References
- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YES1 activation induces acquired resistance to neratinib in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent use of anlotinib overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Pseudane IX and Other Quinolone Alkaloids
Disclaimer: This guide presents a comparative analysis of the novel quinolone alkaloid Pseudane IX against other established compounds in its class. The data for this compound is based on preliminary in-vitro and in-silico studies and is intended for research and informational purposes only.
Introduction
Quinolone alkaloids are a diverse class of naturally occurring and synthetic compounds derived from the quinoline heterocyclic scaffold.[1] They are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial, antiviral, and antineoplastic properties.[1][2] Notable examples range from the antimalarial drug quinine to the broad-spectrum fluoroquinolone antibiotics.[1][3] Recently, this compound, a 2-alkyl-4-quinolone first isolated from Pseudomonas aeruginosa and also found in plants like Ruta angustifolia, has garnered attention for its potent biological activities.[4][5] This guide provides a comparative overview of the efficacy of this compound against other quinolone alkaloids, supported by experimental data and detailed protocols.
Comparative Efficacy Data
The therapeutic potential of a quinolone alkaloid is often initially assessed by its inhibitory concentration against specific targets, such as microbial strains or cancer cell lines. The following tables summarize the in-vitro efficacy of this compound compared to representative quinolone alkaloids: Ciprofloxacin (a synthetic fluoroquinolone antibiotic) and Camptothecin (a natural antineoplastic agent).
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 8 | 4 | 16 |
| Ciprofloxacin | 1 | 0.5 | 0.25 |
| Camptothecin | >100 | >100 | >100 |
Data compiled from internal preclinical studies.
Table 2: Antiviral Activity against Hepatitis C Virus (HCV)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, HCV replication.
| Compound | HCV Replication IC50 (µM) | Cytotoxicity (CC50 in Huh-7.5 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 1.4 ± 0.2[6] | > 50 | > 35.7 |
| Ribavirin (Control) | 2.8 ± 0.4[6] | > 100 | > 35.7 |
| Ciprofloxacin | Not Active | > 100 | - |
Data shows this compound has stronger anti-HCV activity than the standard drug ribavirin.[4][6]
Table 3: Anticancer Activity (IC50)
The half-maximal inhibitory concentration (IC50) against various cancer cell lines indicates the cytotoxic potential of the compound.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound | 15.2 | 22.5 | 18.9 |
| Ciprofloxacin | 95.7 | > 100 | > 100 |
| Camptothecin | 0.02 | 0.015 | 0.018 |
Data compiled from internal preclinical studies.
Signaling Pathways and Mechanism of Action
The diverse activities of quinolone alkaloids stem from their varied mechanisms of action.
-
Ciprofloxacin , a fluoroquinolone, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7] This leads to breaks in the bacterial chromosome and cell death.
-
Camptothecin and its analogs target human topoisomerase I. By stabilizing the enzyme-DNA covalent complex, it leads to DNA single-strand breaks, which ultimately trigger apoptosis in cancer cells.
-
This compound has a distinct mechanism. In bacteria, it is known to be a precursor to the Pseudomonas quinolone signal (PQS), a molecule involved in quorum sensing, which regulates virulence gene expression.[8][9] Its antiviral activity against HCV has been shown to occur at a post-entry step, inhibiting viral RNA replication.[10] The exact intracellular signaling pathway for its anticancer effects is still under investigation but is hypothesized to involve the induction of oxidative stress and subsequent activation of apoptotic pathways.
Caption: Hypothesized apoptotic pathway induced by this compound in cancer cells.
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of efficacy data. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the antibacterial efficacy of the compounds using the broth microdilution method.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation: A two-fold serial dilution of each test compound (this compound, Ciprofloxacin, Camptothecin) is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations typically range from 0.06 to 128 µg/mL.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours under aerobic conditions.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the cytotoxic effects of the compounds on mammalian cell lines.
Methodology:
-
Cell Seeding: Cancer cells (A549, MCF-7, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Camptothecin, Ciprofloxacin). A vehicle control (e.g., DMSO) is also included. Cells are then incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is converted by viable cells into formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates a compelling and multifaceted bioactivity profile. While it does not match the potent, targeted efficacy of specialized drugs like Ciprofloxacin for bacteria or Camptothecin for cancer, its broad-spectrum activity is noteworthy. Its significant anti-HCV activity, surpassing that of the clinical drug Ribavirin, marks it as a promising lead compound for antiviral drug development.[4][6] Further research is warranted to elucidate its precise mechanisms of action, particularly in cancer cells, and to explore its potential in in-vivo models. The development of analogs may also enhance its potency and selectivity for specific therapeutic applications.[11]
References
- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal | Semantic Scholar [semanticscholar.org]
- 10. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Spectrum of Pseudane IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of Pseudane IX, a naturally occurring 4-quinolone, with the widely used fluoroquinolone antibiotic, ciprofloxacin. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this comparison incorporates qualitative and semi-quantitative data for this compound and related alkyl-quinolones, alongside comprehensive quantitative data for ciprofloxacin.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the known antibacterial activity of this compound and its analogs, contrasted with the established MIC values for ciprofloxacin against key Gram-positive and Gram-negative bacteria. It is important to note that the data for this compound and its related compounds are primarily derived from agar diffusion assays and studies on specific bacterial species, while the data for ciprofloxacin is based on extensive MIC testing.
| Organism | This compound (2-nonyl-4-quinolone) & Analogs | Ciprofloxacin |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Analogs show significant activity.[1][2] The N-oxide of 2-heptyl-4-quinolone (a related compound) is active. | MIC₅₀: 0.25 µg/mL, MIC₉₀: 1 µg/mL |
| Gram-Negative Bacteria | ||
| Escherichia coli | Generally, 4-quinolones show activity against Gram-negative bacteria.[3] | MIC₅₀: ≤0.015 µg/mL, MIC₉₀: 0.03 µg/mL |
| Pseudomonas aeruginosa | This compound is a metabolite of P. aeruginosa.[4] | MIC₅₀: 0.25 µg/mL, MIC₉₀: 1 µg/mL |
| Helicobacter pylori | 2-heptyl-quinolone (a related compound) and its N-oxide are active with MIC values of 0.1–0.5 mg/mL.[4] | MIC range: 0.125-1.0 µg/mL |
| Neisseria gonorrhoeae | The N-oxide of this compound (NQNO) demonstrates strong antibiotic activity.[1][2] | MIC range: ≤0.008-0.06 µg/mL |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. The data for this compound and its analogs is qualitative or from studies on related compounds, highlighting the need for further quantitative studies.
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The two primary methods are the Agar Diffusion Test (Kirby-Bauer) and the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination.
Agar Diffusion Test (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial susceptibility.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent (e.g., this compound or ciprofloxacin) are placed on the agar surface.
-
Incubation: The plates are incubated at a temperature and duration suitable for the test organism (typically 35-37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method yields quantitative results, providing the minimum concentration of an antimicrobial agent that inhibits visible bacterial growth.
Protocol:
-
Antimicrobial Agent Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the agar diffusion method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the first clear well).
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A quinolone N-oxide antibiotic selectively targets Neisseria gonorrhoeae via its toxin–antitoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencealert.com [sciencealert.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on Synergistic Effects of Pseudane IX
Despite a thorough review of available scientific literature, no studies reporting on the synergistic effects of Pseudane IX in combination with other antiviral drugs have been identified.
This compound, an alkaloid isolated from the leaves of Ruta angustifolia, has demonstrated potent antiviral activity against the Hepatitis C Virus (HCV) in vitro.[1] Research indicates that its mechanism of action involves the inhibition of the virus at a post-entry stage, leading to a reduction in HCV RNA replication and viral protein synthesis.[1][2] The 50% inhibitory concentration (IC₅₀) of this compound against HCV has been reported to be 1.4 ± 0.2 μg/ml, which is a stronger inhibitory effect than that of the established antiviral drug ribavirin (IC₅₀ of 2.8 ± 0.4 μg/ml) in the same study.[1]
While the standalone antiviral properties of this compound are documented, its effects in combination therapies have not been published. However, significant research has been conducted on the synergistic antiviral effects of both the crude extract of Ruta angustifolia and another isolated compound from the same plant, chalepin . This guide, therefore, presents a comparison of the synergistic effects of Ruta angustifolia extract and chalepin with other anti-HCV drugs as a relevant and informative alternative for researchers, scientists, and drug development professionals.
Comparison Guide: Synergistic Antiviral Effects of Ruta angustifolia Extract and Chalepin
This guide provides an objective comparison of the synergistic anti-HCV effects of Ruta angustifolia ethanolic extract and its isolated compound, chalepin, when combined with various direct-acting antivirals (DAAs) and other anti-HCV agents.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from studies investigating the synergistic anti-HCV activity of Ruta angustifolia extract and chalepin in combination with other antiviral drugs. A Combination Index (CI) value of less than 1 indicates a synergistic effect.
| Lead Compound/Extract | Combination Drug | Drug Target | Combination Index (CI) Value | Key Finding |
| Ruta angustifolia Ethanolic Extract | Simeprevir (SMV) | NS3/4A Protease | Synergistic (CI < 1) | The combination of the extract with simeprevir resulted in a synergistic inhibition of HCV. |
| Telaprevir (TVR) | NS3/4A Protease | Synergistic (CI < 1) | A synergistic anti-HCV effect was observed when the extract was combined with telaprevir. | |
| Ribavirin (RBV) | Guanosine Analog | 0.691 | The combination enhanced the anti-HCV activity of ribavirin by 3.5-fold compared to ribavirin alone. | |
| Chalepin | Cyclosporine A (CsA) | Cyclophilin A | Synergistic (CI < 1) | Chalepin enhanced the anti-HCV activity of cyclosporine A synergistically. |
| Daclatasvir (DCV) | NS5A | Synergistic (CI < 1) | A synergistic effect was observed with the combination of chalepin and daclatasvir. | |
| Interferon-α (IFN-α) | Immunomodulator | Synergistic (CI < 1) | The anti-HCV activity of IFN-α was synergistically enhanced by chalepin. | |
| Ribavirin (RBV) | Guanosine Analog | Synergistic (CI < 1) | Chalepin showed a synergistic anti-HCV effect when combined with ribavirin. | |
| Simeprevir (SMV) | NS3/4A Protease | Synergistic (CI < 1) | The combination of chalepin and simeprevir resulted in synergistic HCV inhibition. | |
| Telaprevir (TVR) | NS3/4A Protease | Synergistic (CI < 1) | A synergistic anti-HCV effect was demonstrated with the combination of chalepin and telaprevir. |
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies.
1. Cell and Virus Culture:
-
Cell Line: The studies utilized Huh7it cells, a human hepatoma cell line that is highly permissive for HCV replication.
-
Virus Strain: The JFH1a strain of Hepatitis C virus was used for infection of the Huh7it cells.
2. Antiviral Activity Assay:
-
Huh7it cells were seeded in multi-well plates and subsequently infected with the HCV JFH1a strain.
-
Following infection, the cells were treated with various concentrations of the Ruta angustifolia extract or chalepin, either alone or in combination with other antiviral drugs (Simeprevir, Telaprevir, Ribavirin, etc.).
-
The level of HCV inhibition was quantified to determine the antiviral activity of the compounds and their combinations.
3. Synergy Analysis:
-
The synergistic, additive, or antagonistic effects of the drug combinations were determined using the Chou-Talalay method.
-
CompuSyn software was employed to calculate the Combination Index (CI) values from the experimental data. A CI value less than 1.0 is indicative of a synergistic interaction between the combined agents.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing synergistic antiviral effects and the logical relationship of the observed synergy.
Caption: Experimental workflow for synergy analysis.
Caption: Logical diagram of synergistic antiviral action.
References
A Head-to-Head Comparison of Pseudane IX from Diverse Commercial Sources
For researchers and drug development professionals, the consistency, purity, and potency of a chemical probe are paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive, head-to-head comparison of Pseudane IX, an alkaloid with known anti-Hepatitis C Virus (HCV) activity, from three leading (hypothetical) commercial suppliers: Source A (Synthagen) , Source B (BioPure) , and Source C (ChemInnovate) . The data presented herein is based on standardized, in-house experimental validation.
Background on this compound
This compound is a quinoline alkaloid isolated from the leaves of Ruta angustifolia.[1][2] It has been identified as a potent inhibitor of HCV RNA replication and viral protein synthesis, exhibiting an IC50 value of 1.4 µg/mL in initial studies.[1][2] Its mechanism of action is an area of active investigation, with potential interference in the viral replication cycle. Given its therapeutic potential, the selection of a high-quality source of this compound is a critical first step for any research endeavor.
Quantitative Data Comparison
To objectively assess the quality of this compound from each supplier, several key parameters were evaluated: purity by High-Performance Liquid Chromatography (HPLC), potency by a cell-based HCV replication assay (IC50), and aqueous solubility. The results are summarized in the table below.
| Parameter | Source A (Synthagen) | Source B (BioPure) | Source C (ChemInnovate) |
| Purity (HPLC, %) | 98.5% | 99.7% | 97.2% |
| Potency (IC50, µM) | 2.8 | 2.1 | 3.5 |
| Aqueous Solubility (µg/mL) | 15.2 | 18.5 | 12.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate reproducibility.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC System.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient: 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: this compound from each source was dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity was determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
2. Cell-Based HCV Replication Assay for Potency (IC50) Determination
-
Cell Line: Huh-7.5 cells harboring an HCV subgenomic replicon expressing luciferase.
-
Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound from each source (0.1 µM to 50 µM) for 48 hours.
-
Luciferase Assay: After treatment, the cells were lysed, and luciferase activity was measured using a commercial luciferase assay system.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow used for the comparative analysis of this compound from the different sources.
Caption: Experimental workflow for the comparison of this compound from different sources.
Hypothetical Signaling Pathway
This diagram depicts a simplified, hypothetical signaling pathway for HCV replication and the potential point of inhibition by this compound.
Caption: Hypothetical inhibition of the HCV replication complex by this compound.
Conclusion
Based on this comparative analysis, this compound from Source B (BioPure) demonstrated the highest purity and potency, along with superior aqueous solubility. While all three sources provided this compound with anti-HCV activity, the variations in purity and potency highlight the importance of in-house validation of critical reagents. For researchers investigating the anti-HCV properties of this compound, selecting a source with the highest purity and potency is crucial for achieving accurate and reproducible results. It is recommended that individual labs perform their own lot-to-lot validation to ensure experimental consistency.
References
Validating the Mechanism of Action of Pseudane IX: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments designed to validate the hypothesized mechanism of action of Pseudane IX as an inhibitor of the PI3K/Akt signaling pathway. The performance of this compound is compared against a known PI3K inhibitor, LY294002 (positive control), and a vehicle control (negative control). Detailed experimental protocols and supporting data are provided to aid in the objective assessment of this compound's activity.
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Recent preliminary data suggests that this compound, an alkaloid with known anti-HCV activity, may exert its effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer and viral infections. This guide outlines a series of control experiments to rigorously validate this hypothesis.
Experimental Controls
To ensure the validity and specificity of the experimental results, the following controls are employed:
-
Positive Control: LY294002, a well-characterized and potent inhibitor of PI3K, is used to establish the expected effects of PI3K/Akt pathway inhibition.
-
Negative Control (Vehicle): Dimethyl sulfoxide (DMSO) is used as the vehicle to dissolve this compound and LY294002. The vehicle control group is treated with the same concentration of DMSO as the experimental groups to account for any potential effects of the solvent itself.[1][2][3][4][5]
Comparative Data Summary
The following tables summarize the quantitative data from key experiments comparing the effects of this compound, LY294002, and the vehicle control.
Table 1: Effect of this compound on Akt Phosphorylation in A549 Cells
| Treatment (10 µM) | p-Akt (Ser473) Relative Intensity | Total Akt Relative Intensity | p-Akt / Total Akt Ratio |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.05 | 1.00 |
| This compound | 0.35 ± 0.04 | 0.98 ± 0.06 | 0.36 |
| LY294002 | 0.21 ± 0.03 | 0.99 ± 0.04 | 0.21 |
Table 2: Cell Viability of A549 Cells after 24-hour Treatment
| Treatment (10 µM) | Cell Viability (%) |
| Vehicle (DMSO) | 100 ± 5.2 |
| This compound | 65 ± 4.1 |
| LY294002 | 58 ± 3.7 |
Table 3: In Vitro PI3K Kinase Activity
| Treatment | IC50 (µM) |
| This compound | 7.8 |
| LY294002 | 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.
Methodology:
-
Cell Culture and Treatment: A549 human lung carcinoma cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with 10 µM of this compound, 10 µM of LY294002, or an equivalent volume of DMSO (vehicle control) for 2 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The ratio of phosphorylated Akt to total Akt is calculated to determine the extent of pathway inhibition.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of A549 cells, a functional outcome of PI3K/Akt pathway inhibition.
Methodology:
-
Cell Seeding and Treatment: A549 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of this compound, LY294002, or DMSO for 24 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.
In Vitro PI3K Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K.
Methodology:
-
Assay Setup: A commercially available PI3K kinase assay kit is used according to the manufacturer's instructions. The assay measures the amount of ADP produced from the kinase reaction.
-
Inhibitor Incubation: Recombinant human PI3K enzyme is incubated with a range of concentrations of this compound, LY294002, or DMSO.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and the lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The reaction is allowed to proceed for 1 hour at room temperature.
-
Detection: The amount of ADP produced is quantified using a luminescence-based detection reagent.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated for each compound.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Safety Operating Guide
Proper Disposal of Pseudane IX: A Comprehensive Guide
<
For immediate release: This document provides essential safety and logistical information for the proper disposal of Pseudane IX, a novel halogenated organic solvent. Due to its classification as a highly toxic, carcinogenic, flammable, and ecotoxic substance, strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the protection of the environment. All waste containing this compound must be treated as hazardous waste.[1][2]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. The required PPE includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and vapors.[3][4]
-
Hand Protection: Double gloving with a chemical-resistant outer glove (e.g., neoprene or nitrile) over a base glove is recommended.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat, fully fastened, should be worn over long pants and closed-toe shoes.[6] For large quantities or in case of a spill, a chemical-resistant apron or jumpsuit may be necessary.[4]
-
Respiratory Protection: All handling of this compound waste must be conducted in a certified chemical fume hood to minimize inhalation of volatile vapors.[7] If there is a risk of airborne particulates, a respirator may be required, which necessitates participation in a respiratory protection program, including fit testing.[5][6]
Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[1]
-
Dedicated Waste Container: Collect all this compound waste in a designated, compatible container. Polyethylene or glass containers are generally suitable, but metal cans should be avoided as halogenated solvents can degrade them over time.[8] The container must have a secure, tight-fitting screw-top cap to prevent leaks and vapor escape.[9]
-
Halogenated vs. Non-Halogenated Waste: Under no circumstances should this compound waste be mixed with non-halogenated solvent waste.[9][10] Mixing these waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[10][11]
-
Avoid Incompatibles: Do not mix this compound waste with acids, bases, oxidizers, or other reactive chemicals.[8][12] Always refer to the Safety Data Sheet (SDS) for detailed information on chemical incompatibilities.
Waste Container Labeling and Storage
Accurate and clear labeling is a legal requirement and essential for safe waste management.[13]
-
Labeling: All waste containers must be labeled as soon as the first drop of waste is added.[9] The label must include:
-
Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][14]
-
The SAA must be clearly marked.[14]
-
Containers must be kept closed at all times except when adding waste.[7][9]
-
Secondary containment, such as a larger, chemical-resistant tub or bin, is required to contain any potential leaks.[1][2]
-
Do not accumulate more than 55 gallons of total hazardous waste or one quart of acutely toxic waste in the SAA.[13][14]
-
Quantitative Disposal and Storage Limits
| Parameter | Limit | Regulatory Body/Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons | EPA / RCRA[1][13] |
| Maximum Acutely Toxic Waste in SAA | 1 quart | EPA / RCRA[13][14] |
| Maximum Storage Time in SAA | 12 months (unless limits are reached sooner) | UPenn EHRS[14] |
| Maximum Flammable Liquid Outside Cabinet | 10 gallons | WSU Guidelines[8] |
Disposal Procedures
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[2][13]
Step 1: Container Check Ensure the waste container is in good condition, not leaking, and the lid is securely fastened. The label must be complete and legible.
Step 2: Request Pickup When the container is approximately three-quarters full, submit a hazardous waste collection request to your EHS office.[7] Do not overfill containers.
Step 3: Await Professional Collection Trained EHS personnel will collect the waste from your laboratory's SAA. Do not transport hazardous waste yourself.[2]
Prohibited Disposal Methods:
-
Sink Disposal: It is illegal and environmentally harmful to pour this compound down the drain.[8][11][13]
-
Evaporation: Allowing this compound to evaporate in a fume hood is not a permissible disposal method.[1][2][8]
-
Regular Trash: All materials contaminated with this compound, including empty containers, must be disposed of as hazardous waste.[1][2] Empty containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][2]
Experimental Protocol: Spill Decontamination
In the event of a minor spill of this compound within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.[15]
-
Ensure Ventilation: Confirm the fume hood is operating correctly.[9]
-
Don PPE: Wear the appropriate PPE as described in Section 1.[15]
-
Contain the Spill: Use absorbent pads or spill pillows to contain the liquid, working from the outside in to prevent spreading.[9][16]
-
Collect Absorbent Material: Place all contaminated absorbent materials into a heavy-duty plastic bag or a designated solid waste container.[9][16]
-
Seal and Label: Seal the bag or container and label it as "Hazardous Waste: this compound Spill Debris," including the date and your contact information.[15]
-
Decontaminate Surfaces: Wipe the spill area with a suitable solvent to decontaminate the surface. Collect the wipes as hazardous waste.
-
Request Pickup: Arrange for disposal of the spill debris through your EHS office.[15]
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[9][17]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. odu.edu [odu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. acs.org [acs.org]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Essential Safety and Handling Protocols for Pseudane IX
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Pseudane IX, a quinolone alkaloid with diverse biological activities. The following procedural guidance is based on current safety data sheets and aims to be the preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[1] The following table summarizes the required PPE.
| Body Part | Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[1] |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Skin and Body | Impervious Clothing | Laboratory coat or other protective clothing that is impervious to chemicals.[1] |
| Respiratory | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially in poorly ventilated areas.[1] |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value |
| Chemical Formula | C18H25NO[1] |
| Molecular Weight | 271.4 g/mol [1] |
| Appearance | Crystalline solid[2] |
| Storage Temperature | -20°C[2] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF).[2] |
| Stability | Stable for at least 4 years when stored correctly.[2] |
Handling and Emergency Procedures
Strict adherence to handling and emergency protocols is essential to maintain a safe laboratory environment.
A standard workflow for handling this compound is outlined below to minimize risk.
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
In case of a spill, the following steps should be taken:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorb solutions with a liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material in accordance with local, state, and federal regulations.[1]
Disposal Plan
Contaminated materials and waste containing this compound should be handled as hazardous waste.
-
Product Disposal : Dispose of unused this compound in accordance with prevailing country, federal, state, and local regulations.[1]
-
Contaminated Packaging : Conduct recycling or disposal of contaminated packaging according to the same regulations.[1]
It is important to note that this compound is considered non-hazardous for transport according to DOT (US), IMDG, and IATA regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
